Technical Documentation Center

Fasnall (benzenesulfonate) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fasnall (benzenesulfonate)

Core Science & Biosynthesis

Foundational

Reclassifying Fasnall: A Technical Guide to Its Role as a Complex I Inhibitor

The Paradigm Shift: From FASN to Complex I For years, the thiophenopyrimidine derivative Fasnall was classified as a potent, selective inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in de novo lipogenesis. Ea...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: From FASN to Complex I

For years, the thiophenopyrimidine derivative Fasnall was classified as a potent, selective inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in de novo lipogenesis. Early chemoproteomic screens and in vivo models suggested that Fasnall exerted its potent anti-tumor activity—particularly in HER2+ breast cancer—by directly binding FASN co-factor sites, thereby starving cancer cells of essential lipids ().

However, as analytical metabolomics advanced, a critical discrepancy emerged. True FASN inhibition generates a highly specific metabolic signature: the accumulation of malonyl-CoA, malonate, and succinate. Recent high-resolution isotope tracing and respirometry studies have revealed that Fasnall’s activity is entirely inconsistent with this signature. Instead, Fasnall acts as a ubiquinone-dependent respiratory Complex I inhibitor (). It mimics FASN inhibition downstream by inducing severe reductive stress, which truncates the tricarboxylic acid (TCA) cycle and ultimately depletes the cytosolic acetyl-CoA required for lipid synthesis ().

As a Senior Application Scientist, understanding this mechanistic pivot is crucial. Mischaracterizing a compound's primary target leads to flawed clinical trial designs and misinterpreted biomarker data. This guide deconstructs the causality behind Fasnall’s true mechanism and provides the self-validating experimental frameworks necessary to interrogate mitochondrial interdiction.

Mechanistic Causality: The Reductive Stress Cascade

To understand why a Complex I inhibitor was mistaken for a FASN inhibitor, we must trace the biochemical causality. Complex I (NADH:ubiquinone oxidoreductase) is the primary entry point for electrons into the mitochondrial electron transport chain (ETC).

When Fasnall blocks the ubiquinone-binding site of Complex I, it prevents the oxidation of NADH back to NAD+. This causes an immediate, catastrophic rise in the mitochondrial NADH/NAD+ ratio—a state known as reductive stress . Because key forward TCA cycle enzymes (e.g., isocitrate dehydrogenase and


-ketoglutarate dehydrogenase) are allosterically inhibited by high NADH, the TCA cycle arrests. Without a functioning TCA cycle, the mitochondria cannot export citrate to the cytosol. Without cytosolic citrate, ATP-citrate lyase (ACLY) cannot generate acetyl-CoA, the fundamental building block for FASN.

Thus, Fasnall starves FASN of its substrate, leading to the observed drop in de novo lipid synthesis. The FASN inhibition is a consequence, not the cause.

G Fasnall Fasnall ComplexI Mitochondrial Complex I Fasnall->ComplexI Inhibits NADH NADH Accumulation ComplexI->NADH Blocks electron transfer TCA TCA Cycle Arrest NADH->TCA Reductive stress Lipid Decreased De Novo Lipid Synthesis TCA->Lipid Loss of citrate/acetyl-CoA Tumor Tumor Growth Arrest TCA->Tumor Energy & biomass crisis

Fasnall's true mechanism: Complex I inhibition driving NADH accumulation and TCA cycle arrest.

Quantitative Biomarker Analysis

To distinguish between a direct FASN inhibitor and a Complex I inhibitor, researchers must look beyond terminal lipid depletion and analyze upstream metabolic intermediates. The table below summarizes the divergent metabolic signatures.

Table 1: Metabolic Signatures of True FASN Inhibition vs. Fasnall

Biomarker / MetricTrue FASN Inhibition (e.g., GSK2194069)Fasnall TreatmentCausality / Rationale
Malonyl-CoA AccumulatedDepletedFASN blockade prevents Malonyl-CoA consumption; Complex I blockade halts its upstream synthesis.
Malonate AccumulatedDepletedSpontaneous hydrolysis of excess Malonyl-CoA occurs only in true FASN inhibition.
Succinate AccumulatedDepletedMalonate inhibits Succinate Dehydrogenase (SDH). Fasnall depletes TCA intermediates entirely.
NADH / NAD+ Ratio UnchangedSignificantly ElevatedFasnall blocks Complex I, preventing NADH oxidation, causing severe reductive stress.
Oxygen Consumption Gradual, secondary declineImmediate, profound dropDirect binding to the Complex I ubiquinone-site halts the ETC instantly.

Experimental Workflows for Target Validation

Trustworthy science relies on self-validating protocols. To prove that a compound acts on the ETC rather than a cytosolic enzyme, we employ orthogonal techniques: real-time respirometry to measure immediate functional impact, and isotope tracing to map the exact point of metabolic truncation.

Workflow Step1 1. Cell Culture (BT-474 / Melanoma PDX) Step2 2. Compound Treatment (Fasnall vs. Vehicle) Step1->Step2 Step3A 3A. Seahorse XF Assay (Real-time OCR) Step2->Step3A Step3B 3B. 13C-Isotope Tracing (Glucose/Glutamine) Step2->Step3B Step4A 4A. Immediate OCR Drop (Complex I Validation) Step3A->Step4A Step4B 4B. Metabolomic Profiling (TCA / Lipid Signatures) Step3B->Step4B

Workflow for validating Fasnall as a Complex I inhibitor using respirometry and metabolomics.

Protocol 4.1: Real-Time Respirometry (Seahorse XF96)

This protocol separates acute mitochondrial toxicity from secondary metabolic rewiring.

  • Cell Seeding: Plate target cells (e.g., BT-474 breast cancer cells) in XF96 microplates at 20,000 cells/well. Incubate overnight.

  • Media Exchange: Replace culture media with unbuffered Seahorse XF base media supplemented with 10 mM glucose, 2 mM glutamine, and 1 mM pyruvate. Incubate in a non-CO

    
     incubator for 1 hour to allow temperature and pH equilibration.
    
  • Basal Measurement: Record baseline Oxygen Consumption Rate (OCR) for 15 minutes.

  • Acute Injection (Port A): Inject Fasnall (1

    
    M to 10 
    
    
    
    M final concentration). Monitor OCR kinetics immediately.
  • ETC Profiling (Ports B-D): Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Self-Validation Logic: If Fasnall is a true FASN inhibitor, the OCR will remain stable immediately post-injection. Because Fasnall is a Complex I inhibitor, the OCR drop will be instantaneous, and the subsequent FCCP injection will fail to stimulate maximal respiration, proving the ETC is already blockaded.

Protocol 4.2: C-Isotope Tracing Metabolomics

This protocol maps the flow of carbon to prove TCA cycle truncation.

  • Tracer Incubation: Culture cells in media containing[U-

    
    C
    
    
    
    ] Glucose or [U-
    
    
    C
    
    
    ] Glutamine for 24 hours in the presence of Fasnall or vehicle.
  • Quenching & Extraction: Rapidly wash cells with ice-cold PBS. Quench metabolism instantly using 80% ultra-cold methanol (-80°C) to freeze the metabolic state.

  • Phase Separation: Add chloroform and water to separate polar metabolites (TCA intermediates) from non-polar lipids.

  • LC-MS/MS Analysis: Analyze the polar fraction using Liquid Chromatography-Tandem Mass Spectrometry.

  • Isotopologue Quantification: Quantify the fractional enrichment of M+2, M+3, and M+4 isotopologues of malate, citrate, and succinate.

  • Self-Validation Logic: Under normal conditions, [U-

    
    C
    
    
    
    ] glucose yields M+2 malate via forward TCA flux. Fasnall treatment causes a departure from M+2 malate toward M+3 malate. This M+3 signature indicates that the cell, choking on NADH, has reversed the flux of glutamine via reductive carboxylation to maintain minimal citrate pools—a definitive hallmark of mitochondrial dysfunction.

Therapeutic Implications and Pharmacokinetics

The reclassification of Fasnall opens new therapeutic avenues. While classical Complex I inhibitors like Rotenone are highly toxic and induce Parkinsonian neurological side effects due to blood-brain barrier penetration and retention, Fasnall possesses a highly favorable pharmacokinetic profile.

Table 2: Pharmacological Profile of Fasnall vs. Classical Complex I Inhibitors

PropertyRotenoneFasnallClinical Advantage
Target Complex IComplex IPotent suppression of OXPHOS-dependent tumors.
Systemic Clearance Slow / AccumulativeFastPrevents sustained accumulation in healthy tissues.
Neurological Toxicity High (Parkinsonian symptoms)Undetectable in vivoFast clearance mitigates retention in the central nervous system.
In Vivo Efficacy Limited by severe toxicityHigh (Melanoma PDX, Breast)Broadens the therapeutic window for OXPHOS-targeting therapies.

By exploiting its fast systemic clearance, Fasnall can be administered to selectively starve oxidative phosphorylation (OXPHOS)-dependent tumors—such as combination therapy-resistant melanomas—without crossing the toxicity threshold in healthy tissues.

References

  • Mukha D, Dessain J, O'Connor S, Pniewski K, Bertolazzi F, Schug ZT. (2024). Identification of Fasnall as a therapeutically effective Complex I inhibitor. bioRxiv.[Link]

  • Alwarawrah Y, Hughes P, Loiselle D, Carlson DA, Darr DB, Jane-Valbuena J, et al. (2016). Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer. Cell Chemical Biology.[Link]

  • Zhu Y, et al. (2022). Acetyl-CoA: An interplay between metabolism and epigenetics in cancer. Frontiers in Genetics.[Link]

Exploratory

Fasnall Benzenesulfonate: Chemical Architecture, Mechanistic Re-evaluation, and Experimental Protocols

Introduction & Chemical Architecture Fasnall benzenesulfonate is a synthetic small molecule historically classified as a selective fatty acid synthase (FASN) inhibitor[1]. Structurally, it is built upon a highly lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Architecture

Fasnall benzenesulfonate is a synthetic small molecule historically classified as a selective fatty acid synthase (FASN) inhibitor[1]. Structurally, it is built upon a highly lipophilic thiophenopyrimidine scaffold—specifically N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine—which is formulated as a benzenesulfonate salt to enhance its stability and solubility in aqueous physiological environments[][3].

Expertise & Experience Insight: The selection of the benzenesulfonate salt over the free base (CAS 929978-58-5) is a critical optimization for in vitro and in vivo pharmacokinetics. The bulky benzenesulfonate counterion disrupts the crystalline lattice energy of the hydrophobic thiophenopyrimidine core, facilitating superior dissolution in polar solvents prior to cellular administration[][4].

Table 1: Physicochemical Profile of Fasnall Benzenesulfonate
PropertyValue
CAS Registry Number 2187367-11-7 (Salt) / 929978-58-5 (Free Base)[][5]
Molecular Formula C19H22N4S · C6H6O3S[][4]
Molecular Weight 496.6 g/mol [][4]
IUPAC Name benzenesulfonic acid;N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine[]
SMILES CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C.C1=CC=C(C=C1)S(=O)(=O)O[][4]

Mechanism of Action: The Paradigm Shift

For years, Fasnall was utilized as a standard tool compound to study lipid metabolism, purportedly acting by competing with co-factors at the FASN nucleotide-binding site[1]. However, recent metabolomic profiling has driven a paradigm shift in our understanding of its primary target.

The Complex I Hypothesis

Advanced isotope tracing and oxygen consumption assays have revealed that Fasnall is actually a potent mitochondrial Complex I inhibitor[6]. The observed suppression of fatty acid synthesis in whole cells is a downstream phenotypic mimicry rather than a direct primary effect.

Mechanistic Causality: Complex I inhibition directly blocks the oxidation of NADH to NAD+. The resulting NADH accumulation alters the cellular redox state, leading to the rapid depletion of tricarboxylic acid (TCA) cycle metabolites (such as citrate and malonate)[6]. Because de novo lipogenesis relies on TCA-derived citrate to produce cytosolic acetyl-CoA, the stalling of the TCA cycle effectively starves FASN of its essential upstream substrates[6].

This explains a critical historical data discrepancy: Fasnall inhibits whole-cell lipid incorporation at nanomolar concentrations, but requires micromolar concentrations to inhibit purified, cell-free FASN[1][5]. The heightened cellular potency is driven by the upstream amplification of mitochondrial respiratory collapse[6].

MOA Fasnall Fasnall Benzenesulfonate ComplexI Mitochondrial Complex I Fasnall->ComplexI Direct Inhibition NADH NADH Accumulation ComplexI->NADH Blocks NADH Oxidation TCA TCA Cycle Depletion NADH->TCA Disrupts Redox Balance FASN_Mimic FASN Inhibition Signature TCA->FASN_Mimic Depletes Precursors

Fasnall's mechanism: Complex I inhibition leading to a FASN-inhibitory metabolic signature.

Quantitative Data Summary

The table below synthesizes the pharmacological metrics of Fasnall, highlighting the potency gap between cell-free and whole-cell assays that originally hinted at an upstream target.

Table 2: Pharmacological Activity & IC50 Metrics
Assay TypeTarget / ReadoutIC50 ValueSource
Cell-Free Purified Human FASN (Malonyl-CoA incorporation)3.71 μM[1][5]
Whole Cell (HepG2) Tritiated Acetate incorporation into lipids147 nM[1][5]
Whole Cell (HepG2) Tritiated Glucose incorporation into lipids213 nM[1][5]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols establish a self-validating system for utilizing Fasnall benzenesulfonate in vitro. By measuring both respiratory and lipogenic endpoints, researchers can isolate the compound's primary and secondary effects.

Protocol A: Reagent Preparation and Solubilization

Trustworthiness Principle: Improper solubilization of thiophenopyrimidines leads to micro-precipitates, causing erratic dose-response curves and artificial loss of potency.

  • Primary Stock Formulation: Dissolve Fasnall benzenesulfonate powder in 100% anhydrous DMSO to create a 10 mM or 25 mg/mL master stock[4][5].

    • Causality: DMSO completely disrupts the hydrophobic interactions of the benzylpyrrolidinyl moiety, ensuring a monodisperse solution[4].

  • Working Solution (In Vitro): Dilute the DMSO stock directly into pre-warmed complete culture media immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Working Solution (In Vivo Formulation): For a clear solution yielding ≥ 2.5 mg/mL, combine 10% DMSO stock with 40% PEG300, mix evenly, add 5% Tween-80, mix again, and finally add 45% Saline[5].

    • Causality: The step-wise addition of PEG300 and Tween-80 acts as a surfactant shield, preventing the highly lipophilic drug from crashing out of solution when the aqueous saline is introduced[5].

Protocol B: Dual-Validation Assay Workflow (Complex I vs. FASN)

To validate the mechanism of action in a target cell line (e.g., BT474 or HepG2), execute the following parallel assays[1][6].

  • Cell Seeding: Seed cells at optimal density in a 96-well Seahorse XF plate (for respiration) and a standard 96-well plate (for lipid incorporation).

  • Fasnall Treatment: Treat cells with a concentration gradient of Fasnall (10 nM to 10 μM) for exactly 2 hours[1].

    • Causality: A short 2-hour exposure is critical. It is long enough to inhibit mitochondrial respiration but short enough to prevent secondary apoptotic cascades from confounding the metabolic readouts[1].

  • Endpoint 1: Oxygen Consumption Rate (OCR): Utilize a Seahorse Extracellular Flux Analyzer. Inject Fasnall and monitor the immediate drop in basal OCR, validating acute Complex I inhibition[6].

  • Endpoint 2: Isotope Tracing: Introduce 14C-acetate or 13C-glucose to the standard plate. After 2 hours, extract total lipids using a chloroform/methanol phase separation and measure radioactive/isotopic incorporation[1][6].

  • Data Synthesis: Correlate the IC50 of OCR suppression with the IC50 of lipid synthesis inhibition to confirm that respiratory collapse precedes lipogenic failure.

Workflow Prep Prepare Fasnall Stock (DMSO -> PEG/Tween) Treat Treat Cancer Cells (e.g., BT474, HepG2) Prep->Treat Ensures bioavailability Assay1 Measure OCR (Seahorse Assay) Treat->Assay1 Validates Complex I block Assay2 Lipid Incorporation (14C-Acetate/Glucose) Treat->Assay2 Assesses lipid synthesis Validate Correlate IC50s (Respiration vs. Lipogenesis) Assay1->Validate Primary target data Assay2->Validate Secondary target data

Step-by-step in vitro workflow for evaluating Fasnall's metabolic and respiratory effects.

References

  • Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer Source: nih.gov 1

  • Identification of Fasnall as a therapeutically effective Complex I inhibitor Source: nih.gov 6

  • Fasnall | FASN Inhibitor Source: medchemexpress.com 5

  • CAS 2187367-11-7 (Fasnall benzenesulfonate) Source: bocsci.com

  • ≥98% (HPLC), fatty acid synthase inhibitor, powder Source: sigmaaldrich.com4

  • Fasnall | C19H22N4S | CID 16230362 - PubChem Source: nih.gov 3

Sources

Foundational

Technical Whitepaper: Solvation Dynamics, Stability, and Application Protocols for the FASN Inhibitor Fasnall

Introduction & Mechanistic Overview Fasnall is a highly potent, thiophenopyrimidine-based selective inhibitor of fatty acid synthase (FASN), an enzyme frequently overexpressed in aggressive malignancies such as HER2+ bre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Fasnall is a highly potent, thiophenopyrimidine-based selective inhibitor of fatty acid synthase (FASN), an enzyme frequently overexpressed in aggressive malignancies such as HER2+ breast cancer. Discovered via a fluorescence-linked enzyme chemoproteomic strategy (FLECS), Fasnall disrupts tumor metabolism by targeting the nucleotide-binding pockets of FASN [1].

In rapidly proliferating cells, FASN inhibition by Fasnall blocks the synthesis of palmitate. This metabolic blockade forces a profound shift in the global cellular lipid profile, directly leading to the accumulation of ceramides. The lipotoxic stress induced by ceramide accumulation subsequently triggers programmed cell death via caspase-3 and caspase-7 activation [1].

G Fasnall Fasnall (FASN Inhibitor) FASN Fatty Acid Synthase (FASN) Fasnall->FASN Inhibits LipidSynthesis De Novo Lipid Synthesis (Palmitate Production) FASN->LipidSynthesis Blocks Ceramide Ceramide Accumulation (Lipidomic Shift) LipidSynthesis->Ceramide Induces Apoptosis Apoptosis (Caspase 3/7 Activation) Ceramide->Apoptosis Triggers

Fasnall mechanism of action targeting FASN and triggering apoptosis.

Despite its potent pharmacology, Fasnall's high lipophilicity presents distinct challenges in formulation and storage. As a Senior Application Scientist, I have observed that assay variability with Fasnall is rarely due to biological non-responsiveness, but rather suboptimal solvation and degradation. This guide establishes causality-driven protocols for managing the solubility and stability of Fasnall in dimethyl sulfoxide (DMSO).

Physicochemical Properties & DMSO Solubility Dynamics

Fasnall (frequently supplied as a benzenesulfonate salt) is virtually insoluble in aqueous buffers but exhibits excellent solubility in polar aprotic solvents [2].

Causality in Solvation: The critical variable in preparing Fasnall solutions is the hygroscopic nature of DMSO. When DMSO is exposed to ambient air, it rapidly absorbs atmospheric moisture. This water contamination alters the dielectric constant and hydrogen-bonding network of the solvent, disrupting the solvation shell around the hydrophobic thiophenopyrimidine core of Fasnall [4]. This phenomenon leads to micro-precipitation—often invisible to the naked eye—which drastically reduces the effective concentration of the inhibitor in your assays. Therefore, utilizing strictly anhydrous DMSO is an absolute requirement.

Table 1: Physicochemical and Solubility Profile
PropertySpecification
Target Fatty Acid Synthase (FASN)
IC50 (Cell-free) 3.71 μM [1]
Molecular Weight 496.6 g/mol (Benzenesulfonate salt) [2]
Max Solubility (DMSO) ~30 mg/mL [2]
Aqueous Solubility Insoluble [4]

Stability Kinetics and Storage Protocols

The structural integrity of Fasnall is highly dependent on temperature and moisture exposure. In its crystalline solid state, Fasnall is exceptionally stable. However, once solvated, its degradation kinetics accelerate significantly.

Causality in Stability: Repeated freeze-thaw cycles of DMSO stock solutions are highly detrimental. Each exposure to ambient room temperature introduces condensation into the vial. The introduced water not only nucleates precipitation but also facilitates the slow hydrolytic degradation of the compound. To maintain a self-validating and reliable experimental system, stock solutions must be aliquoted immediately upon reconstitution to ensure the compound is only thawed once prior to use.

Table 2: Stability and Storage Guidelines
StateTemperatureShelf-LifeCritical Handling Note
Crystalline Solid -20°C≥ 4 Years[2]Keep desiccated; equilibrate to RT before opening.
DMSO Stock -80°C6 Months [3]Aliquot immediately; strictly avoid freeze-thaw cycles.
DMSO Stock -20°C1 Month [3]Protect from light; ensure solvent is anhydrous.
In Vivo Vehicle Room TempImmediate Use [4]Do not store; administer immediately after mixing.

Step-by-Step Methodologies

The following protocols are designed as self-validating workflows. Visual cues (e.g., solution clarity) act as built-in quality control checkpoints to guarantee the integrity of the compound before it touches your biological models.

Workflow Solid Fasnall Solid (Equilibrate to RT) Mix Reconstitution (Max 30 mg/mL) Solid->Mix DMSO Anhydrous DMSO (Inert Gas Purged) DMSO->Mix Aliquots Single-Use Aliquots (Avoid Freeze-Thaw) Mix->Aliquots Storage1 -80°C Storage (Stable 6 Months) Aliquots->Storage1 Storage2 -20°C Storage (Stable 1 Month) Aliquots->Storage2

Step-by-step workflow for Fasnall DMSO stock preparation and storage.

Protocol 1: Preparation of Anhydrous DMSO Stock Solutions
  • Equilibrate: Allow the sealed vial of solid Fasnall to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Validation: This prevents atmospheric condensation from forming on the cold powder.

  • Purge: Under a chemical fume hood, purge a fresh bottle of anhydrous DMSO (≥99.9% purity) with dry nitrogen or argon gas [2].

  • Solvate: Add the calculated volume of anhydrous DMSO directly to the vial to achieve the desired concentration (e.g., 10 mM). Do not exceed the maximum solubility limit of 30 mg/mL.

  • Dissolve: Vortex gently for 30 seconds. Validation: If particulate matter remains, sonicate in a room-temperature water bath for 1–2 minutes until the solution achieves absolute optical clarity.

  • Aliquot: Immediately dispense the stock solution into single-use, low-bind amber microcentrifuge tubes to protect against potential photolytic degradation.

  • Store: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage (up to 6 months) [3].

Protocol 2: Transitioning to In Vivo Formulations

For in vivo efficacy studies, administering neat DMSO is highly toxic to animal models. The stock solution must be formulated into a biocompatible vehicle. The following protocol utilizes a standard co-solvent system to maintain Fasnall's solubility while minimizing the final DMSO concentration to 5%[4].

  • Stock Addition: Pipette 50 µL of a clarified Fasnall DMSO stock solution into a clean glass vial.

  • Co-solvent Integration: Add 400 µL of PEG300. Vortex thoroughly. Causality: PEG300 acts as a solubilizing agent to prevent precipitation as the polarity of the mixture increases.

  • Surfactant Addition: Add 50 µL of Tween 80. Mix gently by inversion or low-speed vortexing to avoid excessive foaming. Causality: The surfactant forms protective micelles that encapsulate the hydrophobic Fasnall molecules.

  • Aqueous Phase: Slowly add 500 µL of double-distilled water (ddH2O) dropwise while continuously vortexing the vial.

  • Administration: Validation: The final 1 mL solution (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O) must be completely clear. Administer to the animal immediately to prevent delayed precipitation [4].

References

  • Title: Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer Source: Cell Chemical Biology (via NCBI PMC) URL: [Link]

Exploratory

The Discovery and Pharmacological Evolution of Fasnall: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Chemical Biology, Oncology, and Metabolic Therapeutics Executive Summary The metabolic reprogramming of solid tumors, p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Chemical Biology, Oncology, and Metabolic Therapeutics

Executive Summary

The metabolic reprogramming of solid tumors, particularly the acquired dependency on de novo lipogenesis, has long positioned Fatty Acid Synthase (FASN) as a high-value oncology target. However, early-generation FASN inhibitors (e.g., C75, cerulenin) suffered from off-target toxicities and poor pharmacological profiles, largely due to their mechanism of competing with substrate intermediates.

The discovery of Fasnall (also known as HS-106), a thiophenopyrimidine-based compound, represented a paradigm shift in FASN targeted therapy[1]. By selectively targeting the co-factor nucleotide-binding sites of FASN rather than the substrate-binding domains, Fasnall demonstrated unprecedented in vivo tolerability and potent anti-neoplastic activity, particularly in HER2+ breast cancer models[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemoproteomic discovery, structural pharmacology, mechanistic pathways, and validated experimental protocols surrounding Fasnall, providing a comprehensive guide for researchers utilizing this compound in translational oncology.

Historical Context and Chemoproteomic Discovery

Historically, normal adult tissues meet their lipid requirements via dietary circulation, rendering de novo fatty acid synthesis largely inactive. Conversely, aggressive malignancies (such as HER2+ breast cancer) upregulate FASN to synthesize palmitate, fueling membrane biogenesis and lipid signaling[1].

The discovery of Fasnall by the laboratories of Timothy Haystead (Duke University) and Jesse Kwiek (Ohio State University) bypassed traditional high-throughput phenotypic screening in favor of a targeted chemoproteomic affinity strategy [3].

The Causality Behind the Discovery Workflow

To find an inhibitor that avoids the pitfalls of substrate competition, the researchers needed to target the NADPH co-factor binding site. They utilized Cibacron Blue Sepharose , a dye known to structurally mimic nucleotide co-factors, to pull down FASN from porcine lactating mammary gland extracts (a highly enriched source of the enzyme)[2].

By labeling the bound FASN with fluorescein, they created a competitive elution assay. Out of 3,400 candidate molecules, Fasnall was identified because it successfully outcompeted the Cibacron Blue dye, eluting the fluorescently labeled FASN. This confirmed that Fasnall directly interacts with the nucleotide-binding domain of the enzyme[4].

DiscoveryWorkflow N1 Porcine Mammary Gland Extract (High FASN Source) N2 Cibacron Blue Sepharose Affinity Chromatography N1->N2 Bind N3 Fluorescein Labeling of Bound FASN N2->N3 Label N4 Compound Screening (3,400 Candidates) N3->N4 Expose N5 Elution & Fluorescence Quantification N4->N5 Elute N6 Mass Spectrometry Identification N5->N6 Analyze N7 Fasnall (HS-106) Hit Confirmation N6->N7 Identify

Fig 1. Chemoproteomic workflow for the discovery of Fasnall via affinity chromatography.

Chemical Structure and Quantitative Pharmacology

Fasnall is a racemate comprising equimolar amounts of (R)- and (S)-enantiomers, structurally defined as N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine[5]. It is most commonly supplied as a benzenesulfonate salt to improve stability and handling[6].

Quantitative Data Summary

The following table synthesizes the validated pharmacological metrics of Fasnall across in vitro and in vivo parameters, providing a benchmark for experimental design.

ParameterValue / ObservationExperimental ContextReference
Target Fatty Acid Synthase (FASN)Co-factor nucleotide-binding site[1]
IC50 (Enzymatic) 3.71 μMHuman recombinant FASN assay[7]
IC50 (Acetate Incorp.) 147 nMHepG2 cells (lipid synthesis block)[6]
IC50 (Glucose Incorp.) 213 nMHepG2 cells (lipid synthesis block)[8]
In Vivo Dosage 15 mg/kg (IP, 2x/week)MMTV-Neu HER2+ mouse model[8]
Efficacy (Survival) 63 Days (Median)Doubled survival vs. control (~30 days)[9]

Mechanism of Action: Lipidomic Shifts and Apoptosis

Unlike healthy cells, which can survive transient FASN inhibition by scavenging exogenous lipids, HER2+ breast cancer cells undergo catastrophic metabolic failure when exposed to Fasnall.

The Ceramide-Apoptosis Axis

Detailed global lipidomic profiling revealed that Fasnall does not merely starve the cell of palmitate. Instead, it forces a profound rerouting of lipid fluxes. Exogenous palmitate uptake increases but is diverted away from phospholipid synthesis and into neutral lipid formation[1]. Crucially, Fasnall triggers a sharp intracellular accumulation of ceramides and diacylglycerols[7]. Ceramides are potent bioactive sphingolipids that act as secondary messengers to activate Caspase-3 and Caspase-7, inevitably driving the cancer cell into apoptosis[8].

Note on Recent Literature: It is critical for researchers to acknowledge ongoing debates in metabolic pharmacology. A 2021 study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) suggested that Fasnall and other FASN inhibitors might also induce a metabolic signature consistent with Complex I inhibition (depleting succinate and malonyl-CoA), indicating that Fasnall's profound efficacy may stem from a polypharmacological disruption of both lipogenesis and mitochondrial respiration[10].

MOA Fasnall Fasnall FASN Fatty Acid Synthase (FASN) Fasnall->FASN Inhibits Co-factor Site Lipidome Altered Lipidome Flux FASN->Lipidome Blocked De Novo Synthesis Ceramides Ceramide Accumulation Lipidome->Ceramides Shift in Lipid Flux Apoptosis Caspase 3/7 Activation (Apoptosis) Ceramides->Apoptosis Pro-apoptotic Signaling Tumor Tumor Regression (HER2+ Breast Cancer) Apoptosis->Tumor In Vivo Efficacy

Fig 2. Fasnall mechanism of action: FASN inhibition drives ceramide-mediated apoptosis.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the self-validating methodologies required for utilizing Fasnall in preclinical settings.

Protocol A: In Vivo Formulation and Administration

Rationale: Fasnall’s thiophenopyrimidine core renders it highly lipophilic. Administering it in vivo requires a precise multi-component vehicle to prevent precipitation and ensure systemic bioavailability. DMSO disrupts the compound's crystal lattice, PEG300 acts as a co-solvent, Tween-80 prevents micellar aggregation, and saline provides isotonicity[8].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Fasnall powder in 100% anhydrous DMSO to create a 13 mg/mL clear stock solution. Store at -80°C for up to 6 months; avoid freeze-thaw cycles[8].

  • Vehicle Assembly (For 1 mL Working Solution):

    • Add 50 μL of the 13 mg/mL DMSO stock to a sterile microcentrifuge tube (Final DMSO = 5-10%).

    • Add 400 μL of PEG300. Vortex vigorously until the solution is completely clarified[11].

    • Add 50 μL of Tween-80. Vortex again to ensure homogenous integration of the surfactant[11].

    • Slowly add 500 μL of sterile Saline (or ddH2O) dropwise while gently swirling to adjust the final volume to 1 mL[11].

  • Validation Check: The final solution must be optically clear. If phase separation or precipitation occurs, apply mild sonication in a water bath at 37°C for 5 minutes.

  • Administration: Administer freshly prepared working solution via Intraperitoneal (IP) injection at 15 mg/kg body weight, twice weekly[8]. Do not store the working solution; it must be used on the same day.

Protocol B: In Vitro FASN Target Engagement via Lipid Incorporation

Rationale: To validate that Fasnall is actively inhibiting FASN in your specific cell line (e.g., BT474), you must measure the suppression of de novo lipogenesis using radiolabeled precursors.

Step-by-Step Methodology:

  • Cell Seeding: Seed BT474 HER2+ breast cancer cells in 6-well plates at

    
     cells/well in RPMI-1640 supplemented with 10% FBS. Incubate overnight.
    
  • Compound Treatment: Treat cells with Fasnall at varying concentrations (0.1 μM to 50 μM) or vehicle control (0.1% DMSO) for 2 hours to establish target engagement[6].

  • Radiolabeling: Pulse the cells with 1 μCi/mL of

    
    -acetate or 
    
    
    
    -glucose for an additional 4 hours[7].
  • Lipid Extraction (Folch Method): Wash cells with ice-cold PBS. Lyse cells and extract total lipids using a 2:1 mixture of Chloroform:Methanol.

  • Quantification: Isolate the organic (lower) phase, evaporate the solvent under a gentle stream of nitrogen, and resuspend the lipid film in scintillation fluid.

  • Validation: Measure radioactivity using a liquid scintillation counter. A successful assay will show a dose-dependent decrease in radiolabel incorporation, with an expected IC50 in the nanomolar to low micromolar range depending on the precursor[6].

Conclusion and Translational Outlook

Fasnall stands as a critical milestone in metabolic oncology. By proving that FASN can be safely and selectively inhibited in vivo through its co-factor binding site, Fasnall paved the way for a new generation of metabolic therapeutics. Its ability to synergize with standard-of-care chemotherapies like carboplatin—shrinking tumors and doubling survival times in aggressive HER2+ models—highlights the profound clinical potential of targeting tumor lipogenesis[4]. As research progresses, Fasnall remains an indispensable tool compound for dissecting the complex interplay between lipid metabolism, mitochondrial function, and cancer cell survival.

References

  • Alwarawrah, Y., et al. (2016). Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer. Cell Chemical Biology. URL:[Link]

  • US Patent 11679111B2.Fatty acid synthase inhibitors. Google Patents.
  • PubChem - NIH. Fasnall | C19H22N4S | CID 16230362. URL:[Link]

  • Nature Metabolism / PMC. Identification of Fasnall as a therapeutically effective Complex I inhibitor. URL:[Link]

  • Medindia. Fasnall - Possible Breakthrough in Breast Cancer Treatment. URL:[Link]

  • eCancer. Novel compound shows promise against breast cancer in mouse model. URL:[Link]

Sources

Foundational

Fasnall Benzenesulfonate: Comprehensive Physicochemical Profiling and Mechanistic Re-evaluation in Oncology

Executive Summary For drug development professionals and application scientists, the transition of a small molecule from a targeted probe to a preclinical candidate requires rigorous validation of its physicochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and application scientists, the transition of a small molecule from a targeted probe to a preclinical candidate requires rigorous validation of its physicochemical properties and true mechanism of action. Fasnall benzenesulfonate has historically been classified as a potent, selective inhibitor of Fatty Acid Synthase (FASN)[][2]. However, recent high-resolution metabolomic profiling has fundamentally shifted this paradigm, revealing that Fasnall acts as a respiratory Complex I inhibitor[3].

This whitepaper synthesizes the chemical properties, the 2024 mechanistic paradigm shift, and self-validating experimental protocols required to accurately deploy Fasnall benzenesulfonate in oncology research.

Chemical Identity and Physicochemical Properties

A common pitfall in preclinical reproducibility stems from counterion discrepancies. While the free base of Fasnall is frequently cited in literature, the benzenesulfonate salt is the preferred formulation for in vitro and in vivo applications due to enhanced crystalline stability and predictable dissolution kinetics[][4].

PropertyValueCausality / Relevance
Primary CAS Number 2187367-11-7 (Benzenesulfonate salt)[][4]Ensures precise lot-to-lot reproducibility and correct molecular weight calculations.
Related CAS Number 929978-58-5 (Free base)[]Often referenced interchangeably in databases; salt form must be explicitly requested.
Molecular Formula C19H22N4S · C6H6O3S[][4]The benzenesulfonate counterion improves solvation in organic vehicles.
Molecular Weight 496.6 g/mol [][4]Critical for exact molarity calculations during assay preparation.
Appearance White to beige crystalline solid[][2]Visual indicator of oxidation or degradation if discoloration occurs.
Solubility DMSO: 10–30 mg/mL; DMF: 30 mg/mL[2][4]Dictates vehicle choice. Aqueous buffers require prior dissolution in DMSO.

The Mechanistic Evolution: From FASN to Complex I

Historically, Fasnall was developed to target the nucleotide-binding site of FASN, blocking de novo lipogenesis and inducing apoptosis in HER2+ breast cancer models[2][4].

However, a critical 2024 study demonstrated that the metabolic signature of Fasnall diverges significantly from consensus FASN inhibitors (like GSK2194069)[3]. True FASN inhibition typically causes an accumulation of malonyl-CoA and succinate. In stark contrast, Fasnall induces NADH accumulation and depletes TCA cycle metabolites (such as succinate and malonate), a hallmark of mitochondrial Complex I inhibition[3].

Understanding this polypharmacology is vital. The anti-tumor efficacy of Fasnall in oxidative phosphorylation (OXPHOS)-dependent cancers is driven primarily by this rapid redox rewiring rather than pure lipid starvation[3].

Mechanism cluster_classical Classical Paradigm cluster_modern Modern Paradigm (2024) Fasnall Fasnall Benzenesulfonate FASN Fatty Acid Synthase (FASN) Fasnall->FASN IC50 3.71 μM ComplexI Mitochondrial Complex I Fasnall->ComplexI Primary Target Lipids Decreased Lipid Droplets FASN->Lipids Apoptosis Apoptosis & Tumor Suppression Lipids->Apoptosis NADH NADH Accumulation ComplexI->NADH NADH->Apoptosis TCA Cycle Depletion

Figure 1: Dual mechanistic paradigms of Fasnall benzenesulfonate action in cancer cells.

Quantitative Pharmacodynamics

To design robust experiments, researchers must align dosing with established biochemical thresholds. The table below summarizes the quantitative benchmarks for Fasnall benzenesulfonate:

Target / ParameterValueBiological Implication
FASN (Cell-free assay) IC50 = 3.71 μM[][4]Classical metric for target engagement via NADPH binding.
Lipid Incorporation IC50 = 147 – 213 nM (HepG2)[2]Highly potent blockade of acetate/glucose conversion to lipids.
In Vivo Dosing (Monotherapy) 15 mg/kg (twice weekly, i.p.)[2]Suppresses mammary adenocarcinoma progression in MMTV-Neu mice.
In Vivo Dosing (Combination) 50 mg/kg (once weekly) + Carboplatin[2]Increases objective response rate from 25% to 88% in vivo[4].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be followed; they must be internally controlled. Because Fasnall alters the cellular redox state (NADH/NAD+ ratio), standard metabolic viability assays can yield false positives or negatives if used in isolation[3].

Protocol A: Orthogonal In Vitro Proliferation Profiling

Objective: Decouple redox perturbations from true anti-proliferative effects.

  • Stock Preparation: Dissolve Fasnall benzenesulfonate in anhydrous DMSO to a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation[4].

  • Cell Seeding: Seed BT474 or MCF-7 breast cancer cells at

    
     cells/well in a 96-well plate. Allow 24 hours for adherence.
    
  • Treatment: Treat cells with a dose-response gradient of Fasnall (0.1 μM to 50 μM).

  • Self-Validating Readout (Crucial Step):

    • Assay 1 (Metabolic): Add resazurin. Because Fasnall directly impacts NADH[3], resazurin reduction will drop rapidly (within 1.5 hours), which reflects metabolic rewiring, not necessarily cell death.

    • Assay 2 (Orthogonal): In parallel plates, utilize direct cell counting or Crystal Violet staining at 48 hours to confirm true physical growth arrest and apoptosis[2].

Protocol B: Synergistic In Vivo Tumor Suppression

Objective: Evaluate synthetic lethality with platinum-based chemotherapies.

  • Formulation: Suspend Fasnall benzenesulfonate in a biocompatible vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to ensure systemic bioavailability.

  • Model Selection: Utilize the MMTV-Neu murine model of HER2+ breast cancer[4].

  • Combination Dosing: Administer Carboplatin via intraperitoneal (i.p.) injection. Concurrently, administer Fasnall at 50 mg/kg i.p. once weekly[2].

  • Validation: Monitor tumor volume via calipers bi-weekly. The inclusion of the Fasnall arm should potentiate the carboplatin response, overcoming combination-therapy resistance[3][4].

Workflow Prep Compound Prep (DMSO Stock) Cell Orthogonal Viability (Resazurin + Count) Prep->Cell Validation Metabolomics LC-MS Profiling (TCA Metabolites) Cell->Metabolomics Mechanistic Profiling InVivo In Vivo Efficacy (MMTV-Neu Mice) Metabolomics->InVivo Translation

Figure 2: Self-validating experimental workflow for evaluating Fasnall efficacy.

References

  • Title: Fasnall benzenesulfonate Source: BOC Sciences URL
  • Title: ≥98% (HPLC)
  • Title: Identification of Fasnall as a therapeutically effective Complex I inhibitor Source: NIH / PMC URL
  • Title: Fasnall (benzenesulfonate) (CAS Number: 2187367-11-7)
  • Title: Fasnall benzenesulfonate salt Source: Sigma-Aldrich URL

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of Fasnall (Benzenesulfonate) – A Selective FASN Inhibitor

Executive Summary Fatty Acid Synthase (FASN) is a critical metabolic enzyme responsible for the terminal steps of de novo lipogenesis. While normal adult tissues primarily rely on dietary lipids, numerous aggressive mali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fatty Acid Synthase (FASN) is a critical metabolic enzyme responsible for the terminal steps of de novo lipogenesis. While normal adult tissues primarily rely on dietary lipids, numerous aggressive malignancies—particularly HER2+ breast cancers—upregulate FASN to sustain rapid proliferation and membrane biosynthesis[1]. Fasnall (benzenesulfonate) is a potent, selective thiophenopyrimidine-based FASN inhibitor that disrupts tumor metabolism by competing at the enzyme's cofactor binding sites[1].

This application note provides drug development professionals and metabolic researchers with a comprehensive, self-validating in vitro protocol for evaluating Fasnall. By detailing the causality behind experimental conditions, this guide ensures robust target engagement validation, phenotypic screening, and mechanistic profiling.

Mechanistic Overview & Pathway Dynamics

Unlike first-generation FASN inhibitors (e.g., C75, Orlistat) that often require artificial, lipid-depleted culture media to demonstrate efficacy, Fasnall uniquely suppresses cancer cell proliferation even in standard, lipid-replete culture conditions (e.g., 10% FBS)[2].

Fasnall operates via a dual-mechanistic axis:

  • Lipidomic Diversion : By inhibiting FASN, Fasnall blocks palmitate synthesis. This forces the diversion of lipid precursors into the synthesis of ceramides and diacylglycerols (DAGs), which act as secondary messengers to trigger Caspase-mediated apoptosis[1].

  • Mitochondrial Disruption : Recent metabolic tracing reveals that Fasnall also acts as a respiratory Complex I inhibitor, inducing NADH accumulation, depleting the TCA cycle, and compounding cellular metabolic stress[2].

Pathway Fasnall Fasnall (Benzenesulfonate) FASN Fatty Acid Synthase (FASN) Fasnall->FASN Competes at cofactor site ComplexI Mitochondrial Complex I Fasnall->ComplexI Inhibits respiration Lipogenesis De Novo Lipogenesis Blocked FASN->Lipogenesis Decreased Palmitate NADH NADH Accumulation (Metabolic Stress) ComplexI->NADH ETC Disruption Ceramides Ceramide & DAG Accumulation Lipogenesis->Ceramides Precursor Diversion Apoptosis Apoptosis (Caspase 3/7 Activation) Ceramides->Apoptosis Pro-apoptotic signaling NADH->Apoptosis Energy Crisis

Caption: Fasnall Mechanism of Action: Dual inhibition of FASN and Complex I driving apoptosis.

Physicochemical & Pharmacological Profile

To design accurate dosing regimens, it is critical to distinguish between biochemical target engagement and phenotypic cellular responses. Fasnall exhibits nanomolar potency in biochemical lipid incorporation assays, but requires micromolar concentrations to induce apoptosis in vitro[3][4].

Table 1: Quantitative Pharmacological Profile of Fasnall

ParameterValue / Activity LevelExperimental Context
Target(s) FASN, Complex IBiochemical & Cellular[1][2]
IC₅₀ (Purified Human FASN) 3.71 μMCell-free enzymatic assay[3]
IC₅₀ (Acetate Incorporation) 147 nMHepG2 cells (Target Engagement)[3][4]
IC₅₀ (Glucose Incorporation) 213 nMHepG2 cells (Target Engagement)[3][4]
Working Conc. (Apoptosis) 25 – 100 μMHER2+ Breast Cancer Cells (24h)[3]
Working Conc. (Synergy) 0.1 – 10 μMCombined with Docetaxel/Vinblastine[5]

Experimental Workflows & Protocols

The following protocols are designed as a self-validating system . By utilizing specific positive/negative control cell lines and mechanistic rescue agents, researchers can confidently attribute observed phenotypes directly to FASN inhibition rather than off-target chemical toxicity.

Workflow Prep 1. Reagent Preparation (Fasnall in DMSO ≤0.5%) Culture 2. Cell Culture (HER2+ Breast Cancer Models) Prep->Culture Treat1 3A. Proliferation Assay (25-100 μM, 24-120h) Culture->Treat1 Treat2 3B. Apoptosis Assay (Annexin V / Caspase 3/7) Culture->Treat2 Treat3 3C. Tracer Assay (3H-Acetate Incorporation) Culture->Treat3 Analysis 5. Data Synthesis (IC50 & Synergy Calculation) Treat1->Analysis Rescue 4. Mechanistic Validation (Myriocin Rescue / Lipidomics) Treat2->Rescue Confirm ceramide dependence Treat3->Rescue Confirm target engagement Rescue->Analysis

Caption: Step-by-step in vitro experimental workflow for validating Fasnall efficacy and mechanism.

Protocol A: Reagent Preparation & Storage

Causality Check: Small-molecule metabolic inhibitors are highly susceptible to hydrolysis and repeated freeze-thaw degradation. Proper handling ensures reproducible IC₅₀ values.

  • Stock Solution: Dissolve Fasnall powder in anhydrous DMSO to yield a 25 mg/mL (approx. 45 mM) stock solution[3].

  • Storage: Aliquot immediately into single-use vials. Store at -80°C for up to 6 months, or -20°C for up to 1 month[3].

  • Working Dilution: Dilute the DMSO stock directly into pre-warmed culture media immediately before use. Critical: Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Cell Viability & Proliferation Assay (Self-Validating Design)

Causality Check: To prove that Fasnall specifically targets FASN-dependent tumors, you must run a parallel assay using a non-tumorigenic cell line that expresses low levels of FASN.

  • Cell Seeding: Seed tumorigenic HER2+ breast cancer cells (e.g., BT474, SK-BR-3) and non-tumorigenic control cells (e.g., MCF-10A) at 5,000 cells/well in 96-well plates[1][6].

  • Incubation: Allow cells to adhere overnight in standard media supplemented with 10% FBS. Note: Fasnall retains efficacy in the presence of serum lipids, unlike GSK2194069[2].

  • Dosing: Treat cells with a concentration gradient of Fasnall (0.1 μM to 100 μM) for 72 to 120 hours[3].

  • Readout: Quantify viability using CellTiter-Glo (ATP luminescence) or MTT.

  • Validation: You should observe a sharp dose-dependent decrease in BT474 viability, with MCF-10A remaining largely unaffected at lower doses due to its lack of reliance on de novo lipogenesis[1][6].

Protocol C: Mechanistic Rescue of Apoptosis (Caspase 3/7 Assay)

Causality Check: Fasnall induces apoptosis by forcing the accumulation of ceramides[1]. If this mechanism is true, blocking ceramide synthesis should rescue the cells from Fasnall-induced death.

  • Seeding: Seed BT474 cells in a white-walled 96-well plate at 10,000 cells/well.

  • Co-Treatment: Treat cells with 50 μM Fasnall, both in the presence and absence of 10 μM Myriocin (an inhibitor of serine palmitoyltransferase, SPT-1, the rate-limiting enzyme in ceramide synthesis)[7].

  • Incubation: Incubate for 24 hours[3][7].

  • Readout: Add Caspase-Glo 3/7 Reagent. Incubate for 30 minutes at room temperature and read luminescence.

  • Validation: Fasnall alone will trigger massive Caspase 3/7 activation. The addition of Myriocin will significantly blunt this activation, definitively proving that Fasnall's cytotoxicity is ceramide-dependent[7].

Protocol D: Target Engagement via De Novo Lipogenesis Tracing

Causality Check: Phenotypic death does not guarantee target engagement. Measuring the direct enzymatic output of FASN confirms the drug is hitting its primary target inside the cell.

  • Starvation: Culture HepG2 or BT474 cells in serum-free media for 4 hours to synchronize metabolic demand.

  • Tracer Addition: Spike the media with 1 μCi/mL of [³H]-acetate or [¹⁴C]-glucose alongside Fasnall (10 nM to 1 μM)[1][4].

  • Incubation: Incubate for 2 to 4 hours.

  • Extraction: Wash cells with cold PBS, lyse, and extract total lipids using the Folch method (Chloroform:Methanol 2:1).

  • Quantification: Measure radioactivity in the lipid fraction using a liquid scintillation counter. Fasnall should inhibit incorporation with an IC₅₀ of ~147-213 nM[3][4].

Data Synthesis: Expected Phenotypic Readouts

By executing the protocols above, researchers should expect a specific matrix of results that confirm the integrity of the Fasnall compound and the biological model.

Table 2: Expected Phenotypic Readouts & Mechanistic Causes

Assay TypeExpected ResultMechanistic Cause
Cell Viability (BT474) Dose-dependent decrease (IC₅₀ ~ 25-50 μM)Energy starvation & ceramide toxicity[1]
Cell Viability (MCF-10A) Minimal effect at <50 μMLow basal FASN expression; lack of reliance on de novo lipogenesis[1][6]
Caspase 3/7 Activation >3-fold increase vs. VehicleCeramide-driven pro-apoptotic signaling[1][7]
Myriocin Rescue Reversal of Fasnall-induced apoptosisBlockade of SPT-1 prevents ceramide accumulation[7]
Tracer Incorporation >90% inhibition of [³H]-acetate at 1 μMDirect competitive inhibition at FASN cofactor sites[1][4]
Combination Therapy Synergy with Vinblastine/DocetaxelEnhanced microtubule destabilization/stabilization in taxane-resistant models[5]

References

  • Title: Identification of Fasnall as a therapeutically effective Complex I inhibitor Source: Nature Communications (via NIH PMC) URL: [Link]

  • Title: Fasnall HCl - Fatty acid synthase inhibitor Source: Amsbio URL: [Link]

  • Title: Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer Source: Cell Chemical Biology (via NIH PMC) URL: [Link]

  • Title: US11679111B2 - Fatty acid synthase inhibitors Source: Google Patents URL
  • Title: Fatty Acid Synthase Inhibitors Enhance Microtubule-Stabilizing and Microtubule-Destabilizing Drugs in Taxane-Resistant Prostate Cancer Cells Source: ACS Pharmacology & Translational Science URL: [Link]

Sources

Application

Application Note: Utilizing Fasnall in Cell Viability and Metabolic Assays

Executive Summary Fasnall is a highly selective thiophenopyrimidine-based inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in de novo lipogenesis that is frequently overexpressed in aggressive malignancies such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fasnall is a highly selective thiophenopyrimidine-based inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in de novo lipogenesis that is frequently overexpressed in aggressive malignancies such as HER2+ breast cancer and prostate cancer[1][2]. Unlike earlier FASN inhibitors that compete with substrate intermediates, Fasnall uniquely targets the co-factor binding sites of the enzyme[2]. Recent metabolic profiling has also identified Fasnall as a potent mitochondrial Complex I inhibitor, revealing a dual mechanism of action that profoundly disrupts tumor bioenergetics[3][4].

This application note provides a comprehensive, self-validating protocol for evaluating Fasnall's efficacy using high-throughput cell viability assays. By understanding the causality behind its metabolic disruption, researchers can optimize assay conditions to accurately quantify its anti-proliferative and apoptotic effects.

Mechanistic Causality: The Dual Action of Fasnall

To properly design a cell viability assay involving Fasnall, one must understand the physiological consequences of its administration. Cancer cells rely heavily on de novo lipid synthesis for membrane biogenesis and signaling.

  • Lipid Metabolism Disruption: Fasnall directly inhibits FASN (IC50 = 3.71 μM for human recombinant FASN), which sharply blocks the incorporation of glucose and acetate into lipids[2][5]. This blockade forces a dramatic shift in the cellular lipid profile, leading to the toxic accumulation of ceramides and diacylglycerols, which are potent triggers for apoptosis[1][2].

  • Mitochondrial Respiration Blockade: Recent untargeted metabolomics reveal that Fasnall also acts as a respiratory Complex I inhibitor[3][4]. This secondary action mimics FASN inhibition by causing NADH accumulation and a subsequent depletion of tricarboxylic acid (TCA) cycle metabolites, effectively starving the cell of both ATP and essential macromolecule precursors[3][4].

Because Fasnall fundamentally alters cellular metabolism and induces lipid droplet formation[1], viability assays that require the removal of culture media or rely on lipid-insoluble dyes can yield highly variable results. Therefore, continuous-readout, water-soluble tetrazolium assays (like WST-1 or CCK-8) are the gold standard for this compound[6][7][8].

Fasnall_Mechanism cluster_0 Primary Target cluster_1 Secondary Target Fasnall Fasnall (Thiophenopyrimidine) FASN Fatty Acid Synthase (FASN) Co-factor Binding Site Fasnall->FASN Inhibits ComplexI Mitochondrial Complex I (Respiratory Chain) Fasnall->ComplexI Inhibits Lipids ↓ De Novo Lipid Synthesis (Acetate/Glucose Incorporation) FASN->Lipids Blocks Ceramides ↑ Ceramide Accumulation & Lipid Droplet Formation FASN->Ceramides Induces NADH ↑ NADH Accumulation & ↓ TCA Cycle Metabolites ComplexI->NADH Disrupts Apoptosis Apoptosis & Cell Death (Reduced Viability) Lipids->Apoptosis Promotes Ceramides->Apoptosis Promotes NADH->Apoptosis Promotes

Fig 1: Dual mechanism of Fasnall targeting FASN and Mitochondrial Complex I to induce apoptosis.

Quantitative Pharmacological Profile

When designing dose-response curves, it is critical to anchor your concentrations around established biochemical and cellular benchmarks. The sensitivity of a given cell line to Fasnall is directly correlated with its baseline endogenous FASN expression[1][9].

Target / Assay TypeBiological ModelIC50 / Effective DoseReference
Enzymatic Inhibition Human Recombinant FASN (Cell-free)3.71 μM[1][2]
Lipid Synthesis (Acetate) HepG2 Cells (Acetate Incorporation)147 nM[2][5]
Lipid Synthesis (Glucose) HepG2 Cells (Glucose Incorporation)213 nM[2][5]
Lipid Synthesis (Acetate) BT474 HER2+ Breast Cancer Cells5.84 μM[1][10]
Cell Viability / Apoptosis BT474, MCF7, MDA-MB-468, SK-BR-325 μM – 100 μM (24-120h)[1][2][5]
Cell Viability (Synergy) PC3-TxR, DU145-TxR (Prostate)Dose-dependent (72h)[7]

Experimental Design: Building a Self-Validating System

A robust protocol must control for experimental artifacts. To ensure your Fasnall viability data is trustworthy, the assay must be self-validating through the following structural controls:

  • Inert Gas Purging for Stability: Fasnall is supplied as a crystalline solid. When creating DMSO stock solutions (up to ~30 mg/mL), the solvent must be purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation of the thiophenopyrimidine core[1].

  • Solvent Toxicity Control (Vehicle): Because Fasnall requires DMSO for solubilization, the final concentration of DMSO in the culture media must never exceed 0.1% (v/v). A vehicle control well containing 0.1% DMSO is mandatory to prove that cell death is driven by FASN inhibition, not solvent toxicity[6].

  • Compound Auto-Reduction Control (Blank): Some small-molecule inhibitors can chemically reduce tetrazolium salts independently of cellular dehydrogenases. Include a "Media + Fasnall + WST-1" well (without cells) to subtract any artificial background absorbance.

  • Orthogonal Target Validation: Because Fasnall's efficacy relies on FASN dependency, parallel Western blot analysis of endogenous FASN levels across your chosen cell lines (e.g., comparing high-expressing BT474 vs. low-expressing MCF10A) provides mechanistic validation of your IC50 shifts[2][9].

Step-by-Step Protocol: High-Throughput Cell Viability Assay (WST-1 / CCK-8)

Materials Required
  • Fasnall (Benzenesulfonate or HCl salt): ≥98% purity[1][10].

  • Assay Reagent: WST-1 or Cell Counting Kit-8 (CCK-8)[6][7][8].

  • Cell Lines: Target cells (e.g., BT474, LNCaP) and non-tumorigenic controls (e.g., MCF10A)[2][5][6].

  • Solvent: Anhydrous DMSO (inert-gas purged)[1].

Phase 1: Preparation and Seeding
  • Stock Solution: Dissolve Fasnall in purged DMSO to create a 25.0 mg/mL (approx. 50 mM) stock solution[1][5]. Aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month)[5].

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000 to 10,000 cells per well (depending on the cell line's doubling time and the planned incubation period) into a 96-well plate in 100 μL of complete media (e.g., RPMI 1640 + 10% FBS)[6][7][8].

  • Adherence: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for complete cell adherence and recovery[6][7].

Phase 2: Fasnall Treatment
  • Serial Dilution: Prepare a 2X working concentration of Fasnall in complete culture media. Generate a dose-response range from 0.1 μM to 100 μM. Crucial: Ensure the DMSO concentration remains constant across all doses and does not exceed 0.1%.

  • Dosing: Add 100 μL of the 2X Fasnall dilutions to the existing 100 μL of media in the wells (final volume = 200 μL).

  • Incubation: Incubate the treated plates for the desired time course (typically 24, 48, 72, or 120 hours). Because FASN inhibition depletes intracellular lipid pools and triggers ceramide accumulation gradually, longer incubations (72h+) often yield more pronounced IC50 curves[2][5][7].

Phase 3: Viability Readout
  • Reagent Addition: Add 10 μL to 20 μL of WST-1 or CCK-8 reagent directly to each well[6][7]. Do not aspirate the media, as Fasnall induces lipid droplet formation and cellular fragility; aspiration can dislodge apoptotic cells and skew data[1].

  • Development: Incubate the plate at 37°C for 1 to 4 hours. Monitor color development visually (cleavage of the tetrazolium salt to a soluble formazan dye by metabolically active cells).

  • Quantification: Measure the absorbance at 450 nm (for CCK-8) or 470 nm (for WST-1) using a microplate spectrophotometer[6][7].

  • Data Analysis: Subtract the background control absorbance. Calculate relative cell viability by normalizing the absorbance of Fasnall-treated wells to the vehicle control wells. Fit the data to a 4-parameter logistic curve to determine the IC50.

Viability_Workflow Step1 1. Compound Preparation Dissolve Fasnall in inert-gas purged DMSO (Stock: 25-30 mg/mL) Step2 2. Cell Seeding Seed target cells (e.g., BT474, LNCaP) Incubate 24h for adherence Step1->Step2 Step3 3. Fasnall Dosing Treat with 0.1 - 100 μM Fasnall Ensure final DMSO < 0.1% Step2->Step3 Step4 4. Incubation Period Incubate for 24h - 120h (Monitor morphological changes) Step3->Step4 Step5 5. Reagent Addition Add WST-1 or CCK-8 directly to wells Incubate 1-4h Step4->Step5 Step6 6. Data Acquisition Measure Absorbance (450-470 nm) Calculate IC50 vs. Vehicle Control Step5->Step6

Fig 2: Step-by-step workflow for evaluating Fasnall cytotoxicity using WST-1/CCK-8 viability assays.

References

  • MedChemExpress. "Fasnall | FASN Inhibitor - MedchemExpress.com".
  • Cayman Chemical. "PRODUCT INFORMATION - Cayman Chemical".
  • National Institutes of Health (PMC). "Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC".
  • ResearchGate. "(PDF) Identification of Fasnall as a therapeutically effective Complex I inhibitor".
  • MDPI. "Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - MDPI".
  • National Institutes of Health (PMC). "Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC".
  • BenchChem. "Comparative Analysis of FASN Inhibitors: HS79 versus Fasnall".
  • Duke University. "Fasnall, a Selective FASN Inhibitor ... - Scholars@Duke publication".
  • ACS Publications. "Fatty Acid Synthase Inhibitors Enhance Microtubule-Stabilizing and Microtubule-Destabilizing Drugs in Taxane-Resistant Prostate Cancer Cells - ACS Publications".
  • BenchChem. "Technical Support Center: HS79 FASN Inhibitor - Benchchem".
  • Bioss. "Fasnall HCl – Bioss".
  • National Institutes of Health (PMC). "Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC".
  • MDPI. "USP14 Regulates Cancer Cell Growth in a Fatty Acid Synthase-Independent Manner - MDPI".

Sources

Method

Executive Summary &amp; Mechanistic Paradigm Shift

Application Note: Standardized In Vivo Protocol for Fasnall in Murine Oncology Models Fasnall is a potent antineoplastic agent historically utilized in preclinical murine models of HER2+ and triple-negative breast cancer...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized In Vivo Protocol for Fasnall in Murine Oncology Models

Fasnall is a potent antineoplastic agent historically utilized in preclinical murine models of HER2+ and triple-negative breast cancer (TNBC)1[1]. Originally characterized as a selective inhibitor of Fatty Acid Synthase (FASN), its mechanism of action was believed to center on the blockade of de novo lipogenesis, leading to ceramide accumulation, lipid raft disruption, and subsequent apoptosis[1].

However, maintaining scientific integrity requires acknowledging a critical 2024 paradigm shift: comprehensive isotope tracing and metabolic profiling have reclassified Fasnall as a ubiquinone-dependent mitochondrial respiratory Complex I inhibitor2[2]. Fasnall effectively mimics the metabolic signature of FASN inhibition through NADH accumulation and the depletion of tricarboxylic acid (TCA) cycle metabolites[2]. This dual-perspective understanding is vital; it explains why Fasnall successfully impairs tumor growth in oxidative phosphorylation-dependent cancers without inducing the severe neurological side effects typically seen with other Complex I inhibitors (due to its rapid systemic clearance)[2].

MechanisticPathway cluster_original Historical Target (Alwarawrah et al., 2016) cluster_recent Revised Target (Kovalenko et al., 2024) Fasnall Fasnall (Therapeutic Agent) FASN Fatty Acid Synthase (FASN) Fasnall->FASN Putative Inhibition ComplexI Mitochondrial Complex I Fasnall->ComplexI Validated Inhibition Lipid Inhibited De Novo Lipogenesis Ceramide Accumulation FASN->Lipid Blocks Apoptosis Tumor Cell Apoptosis (HER2+ / TNBC) Lipid->Apoptosis Lipid Raft Disruption NADH NADH Accumulation & TCA Cycle Depletion ComplexI->NADH Induces NADH->Apoptosis Metabolic Crisis

Figure 1: The evolving mechanistic understanding of Fasnall-induced apoptosis in cancer models.

Pre-Clinical Pharmacokinetics & Toxicity Profile

A self-validating experimental protocol must balance efficacy with animal welfare. Fasnall exhibits rapid clearance from murine plasma and tissues[1].

  • Toxicity Thresholds : Acute toxicity and lethality are observed at high doses (80 mg/kg)[1]. However, doses ranging from 5 to 20 mg/kg administered via intraperitoneal (IP) injection are well-tolerated, showing no adverse effects on complete blood counts, hemoglobin, or hepatic/renal function[1].

  • Dosing Rationale : Despite its short half-life, a conservative twice-weekly (BIW) dosing regimen of 10–15 mg/kg is sufficient to significantly reduce tumor volume and extend median survival in MMTV-Neu and C3Tag models[1]. The rapid clearance suggests that daily dosing is pharmacokinetically viable, but BIW dosing minimizes handling stress while maintaining therapeutic efficacy[1].

Quantitative Data Summary

Summarizing the foundational in vivo parameters ensures easy comparison for protocol adaptation.

ParameterRecommended ValueCausality / Observation
Standard Dose 10 – 15 mg/kgOptimal balance of anti-tumor efficacy and zero observable toxicity[1].
Administration Route Intraperitoneal (IP)Ensures rapid systemic absorption; standard for xenograft/transgenic models[1].
Dosing Frequency Twice Weekly (BIW)Sufficient for tumor reduction; rapid clearance allows up to daily dosing if needed[1].
Maximum Tolerated Dose ~20 mg/kgDoses at 80 mg/kg induce severe acute toxicity[1].
Vehicle Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalinePrevents hydrophobic precipitation in vivo, avoiding micro-embolisms[3].

Detailed In Vivo Protocol: Formulation and Administration

The following step-by-step methodology is optimized to prevent phase separation of the highly hydrophobic Fasnall compound, a common failure point in in vivo studies.

Phase 1: Vehicle Preparation & Formulation Causality Check: Fasnall cannot be administered in purely aqueous solutions. Utilizing a co-solvent system ensures a clear solution (≥ 2.5 mg/mL) and predictable bioavailability 3[3].

  • Stock Solution : Dissolve Fasnall powder in 100% DMSO to create a highly concentrated stock (e.g., 25.0 mg/mL). Storage: -80°C for up to 6 months[3].

  • Working Solution Blending : To prepare 1 mL of working solution, add solvents strictly in the following sequential order to prevent precipitation[3]:

    • Add 100 μL of the DMSO stock solution (10% final volume).

    • Add 400 μL of PEG300 (40% final volume) and vortex thoroughly.

    • Add 50 μL of Tween-80 (5% final volume) and vortex until visually homogenous.

    • Add 450 μL of sterile Saline (45% final volume) dropwise while gently mixing.

  • Validation : The final solution must be completely clear. If phase separation occurs, apply gentle heat and sonication[3]. Prepare freshly and use on the same day.[3]

Phase 2: Animal Administration & Monitoring

  • Model Preparation : Utilize appropriate murine models, such as FVB/J MMTV-Neu transgenic mice (for HER2+ breast cancer) or C3Tag mice (for TNBC)[1].

  • Dosing : Administer 10–15 mg/kg of the formulated Fasnall working solution via IP injection[1].

  • Frequency : Perform injections twice weekly (e.g., Monday and Thursday) for a duration of 3 to 8 weeks, depending on the tumor growth kinetics[1][4].

  • Combination Therapy (Optional) : Fasnall synergizes potently with Carboplatin. Because Fasnall sensitizes tumors to platinum-based agents, researchers can utilize this combination to reduce the required Carboplatin dose, thereby mitigating platinum-induced toxicity while maintaining a dramatic early response in tumor volume reduction[1].

InVivoWorkflow Prep 1. Vehicle Prep 10% DMSO 40% PEG300 5% Tween-80 45% Saline Model 2. Mouse Model MMTV-Neu or TNBC Xenografts Prep->Model Dose 3. Administration 10-15 mg/kg IP Twice Weekly (BIW) Model->Dose Monitor 4. Monitoring Tumor Volume Body Weight Dose->Monitor

Figure 2: Standardized in vivo workflow for Fasnall administration in murine oncology studies.

References

  • Kovalenko et al. (2024). Identification of Fasnall as a therapeutically effective Complex I inhibitor. NIH/PMC. 2

  • Alwarawrah et al. (2016). Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer. Cell Chemical Biology / NIH. 1

  • MedChemExpress. Fasnall | FASN Inhibitor - Mechanism of Action & Protocol. 3

  • Puente-Cobacho et al. (2024). De novo lipogenesis protects dormant breast cancer cells from ferroptosis and promotes metastasis. Redox Biology. 4

Sources

Application

Application Note: Interrogating Lipid Droplet Biogenesis and Metabolic Reprogramming Using the FASN Inhibitor Fasnall

Executive Summary Fatty acid synthase (FASN) is a critical metabolic enzyme responsible for de novo lipogenesis (DNL), heavily upregulated in aggressive solid tumors to support membrane biogenesis and energy homeostasis[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fatty acid synthase (FASN) is a critical metabolic enzyme responsible for de novo lipogenesis (DNL), heavily upregulated in aggressive solid tumors to support membrane biogenesis and energy homeostasis[1]. Fasnall is a potent, selective thiophenopyrimidine FASN inhibitor (IC50 = 3.71 µM) widely used as a pharmacological probe in lipidomics and cancer metabolism[2]. While its primary mechanism involves halting palmitate synthesis and inducing ceramide-mediated apoptosis[1], Fasnall paradoxically triggers robust lipid droplet (LD) biogenesis and stress granule formation under specific nutrient conditions[3].

This application note provides a comprehensive, self-validating protocol for utilizing Fasnall in LD formation assays. By leveraging high-content imaging and specific nutrient-depletion controls, researchers can accurately map the metabolic flexibility and lipid-scavenging behaviors of cells responding to FASN inhibition.

Pharmacological Context & Metabolic Reprogramming

To properly design a Fasnall-based assay, one must understand the causality behind the cellular response. Inhibition of DNL by Fasnall creates an acute intracellular deficit of palmitate. To survive this metabolic stress, cells undergo rapid reprogramming.

When cultured in lipid-replete media (e.g., 10% Fetal Bovine Serum), cells compensate for the lack of endogenous fatty acids by drastically upregulating the uptake of exogenous lipids from the serum[1]. However, because the normal lipid metabolic network is disrupted, these scavenged lipids cannot be efficiently processed into standard phospholipids. Instead, they are routed into diacylglycerols (DAGs) and triacylglycerols (TAGs) and sequestered into neutral lipid droplets to prevent lipotoxicity[1].

Concurrently, the buildup of malonyl-CoA (the substrate of FASN) drives a massive accumulation of ceramides, which eventually triggers apoptosis[1]. Note: Recent metabolomic tracing suggests Fasnall may also exert secondary inhibitory effects on mitochondrial Complex I, mimicking FASN inhibition through NADH accumulation, which further forces cells to alter their lipid trafficking[4].

Mechanism Fasnall Fasnall (FASN Inhibitor) FASN Fatty Acid Synthase (FASN) Fasnall->FASN Inhibits DNL De Novo Lipogenesis (Palmitate Synthesis) FASN->DNL Blocks Uptake Exogenous Lipid Uptake (Compensatory) DNL->Uptake Triggers (in 10% FBS) Ceramide Ceramide Accumulation DNL->Ceramide Shifts flux LD Lipid Droplet (LD) Biogenesis (Neutral Lipid Storage) Uptake->LD DAG/TAG Synthesis Apoptosis Apoptosis / Cell Death Ceramide->Apoptosis Induces

Fasnall-induced metabolic reprogramming and lipid droplet biogenesis.

Experimental Design: A Self-Validating System

A robust assay must prove that the observed LDs are a direct result of compensatory exogenous uptake rather than the autophagic breakdown of internal membranes. To achieve a self-validating system, your experimental design must include a Nutrient Dependency Matrix :

  • Condition A (Standard): Fasnall + 10% FBS. Expected: High LD formation as cells scavenge serum lipids[1].

  • Condition B (Validation): Fasnall + 1% FBS (or Lipid-Depleted Serum). Expected: Minimal LD formation and accelerated cell death, proving the LDs in Condition A originate from exogenous sources[5].

Table 1: Quantitative Summary of Fasnall Effects on BT474 Lipid Profiles (10% FBS)

Data summarized from global lipidomic profiling of HER2+ breast cancer cells[1][5].

Fasnall DoseDe Novo Palmitate SynthesisCeramide Fold-ChangeNeutral Lipids (LDs)Cell Viability (48h)
0 µM (Vehicle) Baseline (100%)1.0x (Baseline)Baseline100%
10 µM Strongly Inhibited>2.0x IncreaseSignificantly Increased ~75%
25 µM Strongly Inhibited>3.0x IncreaseSignificantly Increased ~40%
50 µM Completely Ablated>4.0x IncreaseDecreased (Acute Toxicity)<20%
Step-by-Step Protocol: High-Content Lipid Droplet Assay

This protocol utilizes BODIPY 493/503, a lipophilic fluorescent dye highly specific for the neutral lipids (TAGs and cholesterol esters) residing within the hydrophobic core of LDs.

Workflow Seed 1. Cell Seeding (10% FBS) Treat 2. Fasnall Treatment (10-25 µM) Seed->Treat Stain 3. BODIPY 493/503 Staining Treat->Stain Image 4. Fluorescence Imaging Stain->Image Analyze 5. LD Quantification Image->Analyze

Step-by-step workflow for the Fasnall lipid droplet formation assay.

Phase 1: Cell Preparation and Treatment
  • Cell Seeding: Seed BT474 cells (or your FASN-dependent cell line of choice) in a 96-well optical-bottom plate at a density of 1.5 × 10⁴ cells/well.

    • Causality: BT474 cells overexpress HER2 and FASN, making their lipid metabolism highly sensitive to Fasnall perturbation[1].

  • Incubation: Allow cells to adhere for 24 hours in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Compound Preparation: Reconstitute Fasnall in DMSO to a 10 mM stock. Prepare working dilutions in complete media (10% FBS) to achieve final well concentrations of 0 µM (Vehicle), 5 µM, 10 µM, 25 µM, and 50 µM. Ensure final DMSO concentration does not exceed 0.5%.

  • Treatment: Aspirate seeding media and apply the Fasnall treatments. Incubate for 24 hours.

    • Causality: A 24-hour window is optimal. Shorter times may not allow sufficient TAG accumulation; longer times at >25 µM will result in cell detachment due to ceramide-induced apoptosis[1].

Phase 2: Fluorescent Labeling

Note: For dynamic tracking of lipid flux from the media to LDs, a fluorescent fatty acid analog like BODIPY-C12 can be pulsed into the media 30 minutes prior to imaging[3][6]. For steady-state LD mass, proceed with BODIPY 493/503.

  • Dye Preparation: Prepare a staining solution containing 1 µg/mL BODIPY 493/503 and 2 µg/mL Hoechst 33342 in warm PBS.

  • Washing: Gently aspirate the treatment media and wash the cells twice with warm PBS to remove phenol red and serum esterases.

  • Staining: Add 100 µL of the staining solution to each well. Incubate in the dark at 37°C for 15–20 minutes.

  • Fixation (Optional but Recommended): While live-cell imaging is possible, fixing cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature stabilizes the LDs for high-throughput batch scanning. Wash three times with PBS post-fixation.

Phase 3: Data Acquisition & Interpretation
  • Imaging: Image the plate using an automated high-content fluorescence microscope.

    • Nuclei (Hoechst): Ex/Em ~350/461 nm (Used for single-cell segmentation).

    • Lipid Droplets (BODIPY): Ex/Em ~493/503 nm (FITC/GFP channel).

  • High-Content Analysis: Use image analysis software (e.g., CellProfiler) to mask the nuclei, define the cytoplasmic boundaries, and quantify the total integrated fluorescence intensity of BODIPY per cell.

  • Interpretation: You should observe a bell-shaped response curve. LD volume will peak between 10 µM and 25 µM Fasnall as cells aggressively scavenge lipids. At 50 µM, LD formation will crash as the cells succumb to acute toxicity and structural collapse[5].

References
  • Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer. nih.gov.[Link]

  • Identification of Fasnall as a therapeutically effective Complex I inhibitor. nih.gov.[Link]

  • Small Molecule Screen Reveals Joint Regulation of Stress Granule Formation and Lipid Droplet Biogenesis. frontiersin.org.[Link]

  • Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells. nih.gov.[Link]

  • US11679111B2 - Fatty acid synthase inhibitors. google.com.

Sources

Method

Advanced Application Note: Preparation and In Vitro Application of Fasnall Stock Solutions

Introduction and Mechanistic Overview Fasnall is a potent, thiophenopyrimidine-based selective inhibitor of Fatty Acid Synthase (FASN), an enzyme frequently overexpressed in aggressive malignancies such as HER2+ breast c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Fasnall is a potent, thiophenopyrimidine-based selective inhibitor of Fatty Acid Synthase (FASN), an enzyme frequently overexpressed in aggressive malignancies such as HER2+ breast cancer[1]. Unlike first-generation FASN inhibitors that compete with substrate intermediates, Fasnall uniquely targets the co-factor binding sites of the enzyme[1].

Recent metabolomic profiling has revealed a dual mechanism of action: in addition to FASN inhibition, Fasnall acts as a mitochondrial respiratory Complex I inhibitor[2]. This dual blockade disrupts de novo lipogenesis—leading to toxic ceramide accumulation—while simultaneously causing NADH accumulation and depletion of tricarboxylic acid (TCA) cycle metabolites[2]. Understanding this dual causality is critical for researchers designing metabolic or survival assays, as the cellular response is dictated by both lipid deprivation and oxidative phosphorylation stress.

MOA cluster_0 Primary Target (Lipid Metabolism) cluster_1 Secondary Target (OxPhos) Fasnall Fasnall FASN Fatty Acid Synthase (FASN) Fasnall->FASN CompI Mitochondrial Complex I Fasnall->CompI DeNovo ↓ De Novo Lipogenesis FASN->DeNovo Ceramides ↑ Ceramide Accumulation DeNovo->Ceramides Apoptosis Cancer Cell Apoptosis (e.g., HER2+ Breast Cancer) Ceramides->Apoptosis NADH ↑ NADH Accumulation CompI->NADH TCA ↓ TCA Cycle Metabolites NADH->TCA TCA->Apoptosis

Dual mechanism of Fasnall: FASN and Complex I inhibition leading to metabolic collapse and apoptosis.

Physicochemical Properties and Solubility Data

Fasnall is highly hydrophobic and completely insoluble in water[3]. It must be reconstituted in an organic solvent, with anhydrous Dimethyl Sulfoxide (DMSO) being the universal standard for in vitro applications.

Table 1: Physicochemical Profile

Property Specification
Chemical Name 5,6-dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-thieno[2,3-d]pyrimidin-4-amine
Molecular Weight 496.6 g/mol (Benzenesulfonate salt) / 338.4 g/mol (Free base)[4]
Solubility (DMSO) ≥ 25 mg/mL (approx. 50 mM depending on salt form)[4],[5]
Solubility (Water) Insoluble[3]

| Long-Term Storage (Solid) | -20°C (Stable for ≥ 3 years)[4] |

Table 2: Reconstitution Guide for 10 mM Stock Solution (Using Free Base, MW ~338.4)

Desired Stock Volume Mass of Fasnall Required Volume of Anhydrous DMSO
1.0 mL 3.38 mg 1.0 mL
5.0 mL 16.92 mg 5.0 mL
10.0 mL 33.84 mg 10.0 mL

(Note: Adjust mass accordingly if utilizing the benzenesulfonate salt [MW 496.6] to achieve the correct molarity).

Protocol: Preparation of Master Stock Solution

Scientific Rationale: Moisture-contaminated DMSO will drastically reduce the solubility of Fasnall, leading to micro-precipitates that compromise assay reproducibility[3]. Furthermore, repeated freeze-thaw cycles introduce condensation and thermal degradation. A self-validating protocol requires the use of fresh, anhydrous solvent and immediate aliquoting.

Step-by-Step Methodology
  • Equilibration: Remove the lyophilized Fasnall vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation, introducing water that will precipitate the hydrophobic compound.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO (≥99.9% purity) to the vial to achieve a 10 mM or 25 mg/mL concentration[5].

  • Dissolution: Vortex the solution vigorously for 30–60 seconds. If phase separation or cloudiness persists, sonicate the vial in a room-temperature water bath for 5 minutes[5]. The final solution must be completely clear.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 μL to 50 μL) in sterile, amber microcentrifuge tubes. Causality: Amber tubes protect the compound from photodegradation during handling.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C. At -80°C, the DMSO stock is stable for up to 6 months[5]. Alternatively, store at -20°C for a maximum of 1 month[5].

Protocol: In Vitro Cell Culture Application

Scientific Rationale: Cancer cells possess metabolic plasticity. When FASN is inhibited, cells can bypass de novo lipogenesis by scavenging exogenous lipids from the culture media[6]. Standard media supplemented with 10% Fetal Bovine Serum (FBS) contains high levels of free fatty acids, which will artificially mask the cytotoxic efficacy of Fasnall[1].

Step-by-Step Methodology
  • Media Preparation: Prepare assay media using either 1% FBS, lipid-depleted FBS, or serum-free conditions[1]. Causality: Restricting exogenous lipids forces the cells to rely entirely on the FASN pathway, sensitizing them to Fasnall treatment.

  • Working Solution Dilution: Thaw a single-use Fasnall aliquot at room temperature. Perform serial dilutions directly into the prepared assay media.

    • Critical Constraint: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v). Higher DMSO concentrations induce solvent toxicity and alter baseline cellular metabolism.

  • Cell Treatment: Aspirate the growth media from the cultured cells (e.g., BT474, MCF7, or SKBR3 breast cancer lines) and replace with the Fasnall-dosed media[5].

  • Incubation & Assaying: Incubate cells for 24 to 72 hours.

    • For apoptosis assays (e.g., Caspase-3/7 activation), effective concentrations typically range from 25 μM to 100 μM[5].

    • For proliferation assays, an IC50 of ~3.71 μM is observed against isolated recombinant FASN, though intact cell assays may require higher doses (e.g., 50 μM) depending on the lipid content of the microenvironment[4],[5].

Workflow Solid Fasnall Powder (Equilibrate to RT) DMSO Add Anhydrous DMSO (Vortex & Sonicate) Solid->DMSO Stock 10 mM Stock (Aliquot, Store -80°C) DMSO->Stock Media Dilute in Low-Lipid Media (Max 0.1% DMSO) Stock->Media Cells Treat Target Cells (24-72h Incubation) Media->Cells

Step-by-step workflow for Fasnall stock preparation and in vitro application.

References

Sources

Application

Application Note: Repurposing Fasnall in Melanoma Research—From Putative FASN Inhibition to Targeted Mitochondrial Complex I Disruption

Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Cancer Metabolism, Targeted Therapeutics, and Molecular Oncology Executive Summary & The Mechanistic Paradigm Shift Historica...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Cancer Metabolism, Targeted Therapeutics, and Molecular Oncology

Executive Summary & The Mechanistic Paradigm Shift

Historically, melanoma research has focused heavily on the MAPK pathway, leading to the development of BRAF and MEK inhibitors (BRAFi/MEKi). However, acquired resistance is nearly inevitable, often characterized by a profound metabolic rewiring where melanoma cells switch from glycolysis to a heavy reliance on oxidative phosphorylation (OXPHOS) and lipid metabolism.

To target this lipid dependency, Fasnall was originally introduced in 2016 as a highly selective, potent inhibitor of Fatty Acid Synthase (FASN) . However, cutting-edge metabolomic profiling has recently forced a massive paradigm shift in our understanding of this compound. As demonstrated by , Fasnall’s primary mechanism of action in cancer is not direct FASN inhibition. Instead, Fasnall is a potent Mitochondrial Complex I inhibitor .

By blocking Complex I, Fasnall triggers massive NADH accumulation, which subsequently depletes tricarboxylic acid (TCA) cycle metabolites. This metabolic collapse starves the de novo lipogenesis pathway of its substrates, effectively mimicking FASN inhibition while simultaneously obliterating the ATP supply of OXPHOS-dependent, BRAFi/MEKi-resistant melanoma cells. Furthermore, unlike classical Complex I inhibitors (e.g., rotenone), Fasnall exhibits rapid systemic clearance, avoiding severe neurological toxicity in vivo.

This application note provides the theoretical grounding and self-validating experimental protocols required to deploy Fasnall effectively in modern melanoma research.

Visualizing the Metabolic Collapse

To understand how to deploy Fasnall in experimental models, one must understand the causality of its pathway disruption. The diagram below illustrates the updated mechanistic cascade.

FasnallPathway Fasnall Fasnall (10 mg/kg) ComplexI Mitochondrial Complex I (Inhibition) Fasnall->ComplexI Direct Binding NADH NADH Accumulation ComplexI->NADH Blocks Oxidation Melanoma Apoptosis in BRAFi/MEKi Resistant Melanoma ComplexI->Melanoma ATP Depletion (OXPHOS Drop) TCA TCA Cycle Depletion (Malonate/Succinate Drop) NADH->TCA Feedback Arrest Lipogenesis De Novo Lipogenesis Arrest (Mimics FASN Inhibition) TCA->Lipogenesis Substrate Starvation Lipogenesis->Melanoma Membrane/Energy Collapse

Metabolic rewiring in melanoma induced by Fasnall via Mitochondrial Complex I inhibition.

Quantitative Metabolic & Phenotypic Data Summary

When designing assays, it is critical to differentiate Fasnall from true FASN inhibitors (like GSK2194069). The table below summarizes the quantitative metabolic signatures and phenotypic outcomes expected when treating resistant melanoma models.

Inhibitor ClassRepresentative DrugPrimary TargetNADH LevelsTCA Metabolites (Succinate/Malonate)Efficacy in OXPHOS-Dependent Melanoma PDX
Complex I Inhibitor Fasnall Mitochondrial Complex IHighly Elevated (>3-fold)Severely Depleted High (Significant tumor volume reduction)
FASN Inhibitor GSK2194069FASN (Direct)UnchangedAccumulatedLow (Ineffective in lipid-rich conditions)
Complex I Inhibitor RotenoneMitochondrial Complex IHighly ElevatedSeverely DepletedN/A (High neurological toxicity in vivo)

Data synthesized from the metabolomic profiling standards established by .

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating . If you are testing Fasnall's efficacy in melanoma, you must simultaneously prove that it is hitting Complex I and forcing a glycolytic shift.

Protocol A: Real-Time Metabolic Profiling of Melanoma Cells (Seahorse XFe96)

Objective: Validate the immediate shift from OXPHOS to glycolysis upon Fasnall administration in BRAFi-resistant melanoma cells. Causality: Because Fasnall targets Complex I, the Oxygen Consumption Rate (OCR) should plummet immediately upon injection, while the Extracellular Acidification Rate (ECAR) should spike as the cell attempts to compensate via lactate fermentation.

Materials:

  • BRAFi-resistant melanoma cell line (e.g., WM3939 or WM4336 PDX-derived cells).

  • Agilent Seahorse XFe96 Analyzer and FluxPaks.

  • Fasnall (MedChemExpress or equivalent), reconstituted in DMSO.

  • Rotenone (Positive control for Complex I inhibition).

Step-by-Step Methodology:

  • Cell Seeding: Seed melanoma cells at 1.5 × 10⁴ cells/well in a 96-well Seahorse microplate. Incubate overnight at 37°C in standard culture media.

  • Media Exchange: 1 hour prior to the assay, wash cells twice and replace media with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO₂ incubator at 37°C.

  • Compound Loading (Self-Validating Design):

    • Port A: Load Fasnall (Final well concentration: 5 µM and 10 µM).

    • Port A (Control Wells): Load Rotenone (0.5 µM) to serve as a mechanistic positive control, and DMSO (0.1%) as a vehicle control.

    • Port B: Oligomycin (1 µM) to block ATP synthase.

    • Port C: FCCP (1 µM) to uncouple mitochondria and measure maximal respiration.

  • Execution: Run the standard Mito Stress Test protocol.

  • Data Interpretation:

    • Validation Check: If Fasnall is acting correctly as a Complex I inhibitor, the OCR kinetic profile following Port A injection must be nearly identical to the Rotenone control wells (a sharp, immediate drop in basal OCR). Concurrently, ECAR must rise, confirming the compensatory glycolytic shift.

Protocol B: In Vivo Efficacy Evaluation in BRAFi/MEKi-Resistant Melanoma PDX

Objective: Assess systemic tumor growth inhibition while validating the metabolic mechanism in vivo. Causality: Patient-Derived Xenografts (PDX) that have developed resistance to targeted therapies rely heavily on OXPHOS. Fasnall's fast systemic clearance allows it to safely starve these tumors of ATP and lipid precursors without crossing the blood-brain barrier to cause the neurotoxicity typical of other Complex I inhibitors.

Materials:

  • NOD/SCID/IL2Rγ-null (NSG) mice.

  • BRAFi/MEKi-resistant melanoma PDX models (e.g., WM4336 bearing BRAF V600E).

  • Fasnall formulated in 10% DMSO, 90% Corn Oil (or suitable lipid vehicle).

  • [U-¹³C₆] D-glucose for in vivo metabolic tracing.

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously implant PDX tumor fragments into the right flank of 6-8 week old NSG mice.

  • Randomization: Once tumors become palpable (~100–150 mm³), randomize mice into Vehicle and Fasnall treatment groups (n=8 per group).

  • Dosing Regimen: Administer Fasnall at 10 mg/kg via daily intraperitoneal (IP) injections . Expert Note: Daily dosing is required due to Fasnall's rapid systemic clearance, which is the exact property that makes it safe compared to other Complex I inhibitors.

  • In Vivo Mechanistic Validation (Non-steady-state labeling):

    • On day 14 of treatment, administer an IP bolus of 1 g/kg [U-¹³C₆] D-glucose to a subset of mice (n=3 per group) 1 hour prior to tumor harvest.

    • Harvest tumors, snap-freeze in liquid nitrogen, and perform LC-MS metabolomics.

    • Validation Check: Tumors from Fasnall-treated mice must show significantly increased ¹³C-lactate labeling compared to vehicle. This proves that the drug achieved sufficient tissue concentration to inhibit mitochondrial respiration, forcing the tumor to rely on lactate fermentation in vivo.

  • Endpoint: Monitor tumor volume via caliper measurements twice weekly. Efficacy is defined as a statistically significant reduction in tumor growth velocity over a 4-week period.

Conclusion & Future Directions

The reclassification of Fasnall from a FASN inhibitor to a Mitochondrial Complex I inhibitor fundamentally changes how it should be utilized in melanoma research. It is no longer just a tool for studying lipid rafts or de novo lipogenesis; it is a precision weapon against the metabolic vulnerabilities of targeted-therapy-resistant melanoma. Future drug development should focus on utilizing Fasnall's unique pharmacokinetic profile (fast systemic clearance) as a structural scaffold to design safer, systemically tolerated Complex I inhibitors for OXPHOS-addicted solid tumors.

References

  • Alwarawrah, Y., et al. (2016). Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer. Cell Chemical Biology, 23(6), 678-688. URL: [Link]

  • Mukha, D., et al. (2024). Identification of Fasnall as a therapeutically effective Complex I inhibitor. bioRxiv [Preprint] / PubMed. DOI: 10.1101/2024.05.03.592013. URL: [Link]

  • Amen, T., & Kaganovich, D. (2020). Fasnall Induces Atypically Transient Stress Granules Independently of FASN Inhibition. iScience, 23(10), 101550. URL: [Link]

Method

combining Fasnall with other chemotherapeutic agents

Application Note: Synergistic Targeting of Malignant Neoplasms via Fasnall and Chemotherapeutic Combinations Executive Summary Metabolic reprogramming is a hallmark of cancer, with de novo lipogenesis playing a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synergistic Targeting of Malignant Neoplasms via Fasnall and Chemotherapeutic Combinations

Executive Summary

Metabolic reprogramming is a hallmark of cancer, with de novo lipogenesis playing a critical role in tumor survival, membrane biogenesis, and signal transduction. Fatty acid synthase (FASN) is overexpressed in various malignancies, making it a prime therapeutic target. Fasnall, a thiophenopyrimidine-based selective FASN inhibitor, has emerged as a potent anti-neoplastic agent. Unlike traditional FASN inhibitors that compete with substrate intermediates, Fasnall operates via co-factor binding site inhibition and secondary Complex I respiratory inhibition, making it uniquely effective even in lipid-rich physiological environments[1]. This guide details the mechanistic rationale, quantitative efficacy, and validated protocols for combining Fasnall with standard-of-care chemotherapeutics (e.g., carboplatin, taxanes) to achieve synergistic tumor regression.

Mechanistic Rationale & Causality

Combining Fasnall with chemotherapeutic agents creates a dual-stress environment that forces cancer cells into apoptosis. As an Application Scientist, understanding the causality behind this synergy is critical for experimental design:

  • Lipid Profile Alteration : Fasnall disrupts fatty acid synthesis, leading to a sharp increase in pro-apoptotic ceramides and diacylglycerols[2].

  • Mitochondrial Energy Crisis : Fasnall acts as a respiratory Complex I inhibitor, causing NADH accumulation and the depletion of tricarboxylic acid (TCA) cycle metabolites[1].

  • Chemotherapeutic Synergy :

    • With Platinum Agents (Carboplatin): The metabolic collapse and energy starvation induced by Fasnall severely impairs the cell's ability to repair carboplatin-induced DNA crosslinks, leading to synergistic apoptosis in HER2+ breast cancer models[2].

    • With Microtubule-Targeting Agents (Taxanes/Vinca Alkaloids): In taxane-resistant (TxR) prostate cancer cells, Fasnall enhances microtubule stability when combined with docetaxel, and exacerbates microtubule destabilization when combined with vinblastine, effectively overcoming chemoresistance[3].

Mechanism Fasnall Fasnall FASN FASN Inhibition Fasnall->FASN ComplexI Complex I Inhibition Fasnall->ComplexI Lipids Altered Lipid Profile (Ceramides ↑) FASN->Lipids NADH NADH Accumulation (TCA Depletion) ComplexI->NADH Apoptosis Synergistic Apoptosis & Tumor Regression Lipids->Apoptosis NADH->Apoptosis Chemo Chemotherapy (Carboplatin / Taxanes) DNADamage DNA Damage / Microtubule Stabilization Chemo->DNADamage DNADamage->Apoptosis

Mechanistic synergy between Fasnall-induced metabolic stress and chemotherapy.

Quantitative Synergy Data

The following table summarizes the validated synergistic effects of Fasnall in combination with various chemotherapeutics across different in vitro and in vivo cancer models.

Cancer ModelTreatment RegimenKey Efficacy MetricsSynergy / Outcome
HER2+ Breast Cancer (MMTV-Neu Mice)Carboplatin alone (50 mg/kg)25% Objective Response Rate (ORR); 29 days median survivalBaseline
HER2+ Breast Cancer (MMTV-Neu Mice)Fasnall + Carboplatin88% ORR ; 63 days median survival Highly Synergistic[2]
Prostate Cancer (PC3-TxR Cells)Docetaxel aloneIC50 ~ 0.70 µMChemoresistant baseline
Prostate Cancer (PC3-TxR Cells)Fasnall + DocetaxelEnhanced microtubule stability; >1.5-fold tubulin alterationSynergistic[3]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment (Checkerboard Matrix)

Objective: To quantify the synergistic interaction between Fasnall and chemotherapeutics using the Chou-Talalay method. Causality Note: Unlike older FASN inhibitors (e.g., GSK2194069) that require artificial, lipid-depleted media to show efficacy, Fasnall restricts cancer cell proliferation even in the presence of serum lipids[1]. Therefore, standard FBS-supplemented media accurately reflects physiological conditions for this assay and should be used to ensure translational relevance.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., BT474 for HER2+ breast cancer or PC3-TxR for prostate cancer) at

    
     cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.
    
  • Compound Dilution: Prepare a 2D checkerboard matrix in culture media.

    • Axis X (Fasnall): Serial dilutions from 0 to 50 µM.

    • Axis Y (Chemotherapeutic): Serial dilutions spanning the established IC50 (e.g., 0 to 100 µM for Carboplatin).

    • Critical Step: Maintain a final DMSO concentration of

      
       across all wells to prevent solvent-induced cytotoxicity.
      
  • Co-Administration: Treat cells with the compound matrix for 72 hours.

  • Viability Readout: Add CellTiter-Glo® Reagent (volume equal to the cell culture medium). Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Calculate the Combination Index (CI) using CompuSyn or SynergyFinder. A CI < 1 indicates synergy.

Protocol 2: In Vivo Efficacy Validation (Murine Models)

Objective: To evaluate the systemic efficacy and safety of Fasnall combined with chemotherapy in vivo. Causality Note: Fasnall is rapidly cleared from plasma and tissues. While this pharmacokinetic profile allows for potential daily dosing, a twice-weekly regimen combined with weekly chemotherapy is sufficient to achieve profound tumor regression without overt toxicity or weight loss[2].

Step-by-Step Methodology:

  • Model Establishment: Utilize MMTV-Neu transgenic mice (spontaneous HER2+ tumors) or establish subcutaneous xenografts (allow tumor volume to reach ~100-150 mm³ before treatment).

  • Formulation: Dissolve Fasnall in a 1:1 mixture of DMSO and sterile saline. Troubleshooting: Ensure complete dissolution via vortexing/sonication; precipitation will drastically reduce bioavailability[2].

  • Dosing Regimen:

    • Group 1 (Vehicle): DMSO/saline (1:1) IP, twice weekly.

    • Group 2 (Chemo): Carboplatin 50 mg/kg IP, once weekly.

    • Group 3 (Fasnall): Fasnall 25-50 mg/kg IP, twice weekly.

    • Group 4 (Combination): Fasnall IP twice weekly + Carboplatin IP once weekly.

  • Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate volume as

    
    . Monitor body weight to assess systemic toxicity.
    
  • Endpoint: Euthanize animals when tumor burden exceeds institutional limits (e.g., 2000 mm³) or at the end of the predefined study period (e.g., 40 days) to assess overall survival[2].

Workflow Culture 1. Cell Culture (HER2+ / TxR) Dosing 2. Co-Administration (Fasnall + Chemo) Culture->Dosing Assay 3. Viability Assay (CellTiter-Glo) Dosing->Assay Synergy 4. Synergy Analysis (Chou-Talalay) Assay->Synergy InVivo 5. In Vivo Validation (MMTV-Neu Mice) Synergy->InVivo Endpoint 6. Tumor Volume & Survival Tracking InVivo->Endpoint

Step-by-step workflow for validating Fasnall and chemotherapy synergistic efficacy.

E-E-A-T Insights for the Application Scientist

  • Validating Target Engagement : To ensure Fasnall is actively inhibiting FASN in your specific model, perform a global lipidomics screen or measure tritiated acetate incorporation into lipids. A successful blockade will show a sharp increase in ceramides and a deviation of exogenous palmitate uptake into neutral lipids rather than phospholipids[2].

  • Handling Chemotherapy Resistance : If utilizing taxane-resistant cell lines, monitor detyrosinated tubulin levels via immunoblotting. Fasnall should synergistically alter microtubule stability when combined with taxanes or vinca alkaloids, providing a measurable biomarker for target engagement in resistant phenotypes[3].

  • Monitoring Off-Target Effects : Because Fasnall acts as a Complex I inhibitor, researchers should monitor cellular respiration (e.g., using Seahorse XF assays). Unlike other Complex I inhibitors, Fasnall does not reproduce severe neurological side effects in mice, making it a safer candidate for in vivo combination studies[1].

References

  • Fatty Acid Synthase Inhibitors Enhance Microtubule-Stabilizing and Microtubule-Destabilizing Drugs in Taxane-Resistant Prostate Cancer Cells Source: ACS Omega URL:[Link]

  • Identification of Fasnall as a therapeutically effective Complex I inhibitor Source: Nature Communications / NIH URL:[Link]

  • Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer Source: Cell Chemical Biology / NIH URL:[Link]

Sources

Application

Application Note: Fasnall Administration in Patient-Derived Xenograft (PDX) Models

Executive Summary & Mechanistic Paradigm Shift Fasnall (a thiophenopyrimidine derivative) was originally characterized as a potent, selective inhibitor of Fatty Acid Synthase (FASN), demonstrating significant anti-tumor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm Shift

Fasnall (a thiophenopyrimidine derivative) was originally characterized as a potent, selective inhibitor of Fatty Acid Synthase (FASN), demonstrating significant anti-tumor efficacy in HER2+ breast cancer models[1]. However, recent high-resolution metabolomic profiling has fundamentally redefined its mechanism of action. Fasnall is now validated as a therapeutically effective mitochondrial Complex I inhibitor [2].

Unlike classical FASN inhibitors, Fasnall mimics FASN inhibition by blocking the electron transport chain, leading to NADH accumulation and a subsequent depletion of tricarboxylic acid (TCA) cycle metabolites (e.g., aspartate and malate)[2]. This energy crisis forces a metabolic shift that is highly lethal to oxidative phosphorylation (OXPHOS)-dependent tumors, such as combination therapy-resistant melanoma patient-derived xenografts (PDX)[3]. Understanding this causality is critical for researchers: selecting Fasnall for a PDX study should be predicated on the tumor's reliance on OXPHOS rather than its baseline FASN expression.

MOA Fasnall Fasnall Administration ComplexI Mitochondrial Complex I Inhibition Fasnall->ComplexI Primary Target NADH NADH Accumulation ComplexI->NADH Blocks Electron Transport TCA TCA Cycle Depletion (Aspartate & Malate Drop) NADH->TCA Metabolic Reprogramming Lipid Altered Lipid Metabolism (Ceramide Accumulation) TCA->Lipid Secondary Effect OXPHOS Arrest of OXPHOS-Dependent Tumor Growth (PDX) TCA->OXPHOS Energy Crisis Lipid->OXPHOS Apoptosis Induction

Fig 1: Fasnall mechanism of action: Complex I inhibition driving tumor arrest.

Pre-Clinical Formulation & Pharmacokinetics

Fasnall is highly hydrophobic, requiring a meticulously designed vehicle to prevent precipitation upon physiological administration. Furthermore, pharmacokinetic studies indicate that Fasnall undergoes rapid systemic clearance[4]. To achieve sustained tissue concentrations sufficient to inhibit mitochondrial respiration without inducing the neurological toxicities common to other Complex I inhibitors, a daily dosing regimen is required for aggressive PDX models[3].

Table 1: Validated Formulation Strategies for In Vivo Administration
ComponentVolume/RatioCausal Rationale for Inclusion
DMSO 10%Primary solvent; disrupts the crystalline lattice of hydrophobic Fasnall[5].
PEG300 40%Co-solvent; prevents drug precipitation upon transition to an aqueous environment[5].
Tween-80 5%Non-ionic surfactant; stabilizes the micellar suspension to ensure uniform dosing[5].
Saline (0.9%) 45%Aqueous diluent; provides isotonicity to prevent osmotic shock during IP injection[5].

Alternative Lipid Formulation: For models sensitive to PEG/Tween, a 10% DMSO / 90% Corn Oil emulsion can be utilized, though it requires immediate administration post-sonication to avoid phase separation[5].

Experimental Protocol: Fasnall in PDX Models

This protocol is designed as a self-validating system. It incorporates an in vivo target engagement checkpoint to ensure the drug is actively inhibiting Complex I within the tumor microenvironment.

Phase 1: Vehicle and Drug Preparation
  • Stock Solution: Dissolve Fasnall powder in 100% anhydrous DMSO to create a 25.0 mg/mL stock. Aliquot and store at -80°C (stable for 6 months)[5].

  • Working Solution (Prepare Fresh Daily):

    • Add 100 μL of DMSO stock to 400 μL of PEG300. Vortex until completely clear.

    • Add 50 μL of Tween-80. Vortex vigorously.

    • Slowly add 450 μL of 0.9% Saline dropwise while gently vortexing to yield a final concentration of 2.5 mg/mL[5].

Phase 2: PDX Implantation and Randomization
  • Implantation: Surgically implant 3×3 mm tumor tissue fragments (e.g., BRAF-mutant melanoma PDX WM3939 or WM4336) subcutaneously into the lumbar area of immunocompromised mice (e.g., NSG) under isoflurane anesthesia[3].

  • Post-Op Care: Administer slow-release analgesia (e.g., Ethiqa XR) and provide 0.25 mg/mL amoxicillin in drinking water for two weeks[3].

  • Randomization: Once tumors reach a palpable volume of ~100 mm³, randomize mice into Vehicle and Fasnall treatment cohorts (n ≥ 7 per group for statistical power)[3].

Phase 3: Dosing Regimen
  • Administration: Administer Fasnall at 10 mg/kg via Intraperitoneal (IP) injection daily [3].

    • Scientific Note: While earlier studies in MMTV-Neu models utilized 15 mg/kg biweekly[4], the rapid clearance of Fasnall necessitates daily dosing to maintain the metabolic blockade required for OXPHOS-dependent PDX models[3].

Phase 4: Self-Validating Target Engagement (Checkpoint)

To definitively prove that Fasnall is hitting its target in vivo, perform a non-steady-state metabolic labeling assay on a subset of mice (n=3):

  • Administer an IP bolus of 1 g/kg [U-13C6] D-glucose 1 hour post-Fasnall injection[3].

  • Harvest the tumor 1 hour later and perform LC-MS metabolomics.

  • Validation Metric: A significant increase in the M+3 isotopologue of lactate confirms increased lactate fermentation—the direct compensatory response to Complex I inhibition[3].

Workflow PDX PDX Implantation (e.g., Melanoma) Random Randomization (Tumor ~100 mm³) PDX->Random Dose Fasnall Dosing (10 mg/kg Daily IP) Random->Dose Monitor Monitor Volume & Toxicity Dose->Monitor Endpoint Efficacy & Metabolomics Monitor->Endpoint

Fig 2: Standardized workflow for Fasnall administration in PDX models.

Quantitative Efficacy Benchmarks

The following table synthesizes expected outcomes based on validated in vivo studies, providing a benchmark for evaluating experimental success.

Table 2: Efficacy Profiles of Fasnall in Murine and PDX Models
Tumor ModelCancer TypeDosing RegimenKey Efficacy OutcomesReference
WM4336 (PDX) BRAF-mutant Melanoma10 mg/kg, Daily IPSignificant tumor growth arrest over ≥45 days; no body weight drop.
MCF7 (Xenograft) Luminal B Breast Cancer10 mg/kg, Daily IPTumor volume reduction; increased lactate fermentation confirmed.
MMTV-Neu HER2+ Breast Cancer15 mg/kg, Biweekly IPIncreased median survival to 63 days; synergizes with carboplatin.[4]

References

  • Mukha, D., et al. "Identification of Fasnall as a therapeutically effective Complex I inhibitor." bioRxiv (2024).[Link]

  • Buckley, J. V., et al. "Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer." Cell Chemical Biology (2016).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

unexpected off-target effects of Fasnall

Welcome to the Advanced Applications Support Center. If you are investigating lipid metabolism and utilizing Fasnall as a pharmacological probe, you may have encountered data that contradicts classical Fatty Acid Synthas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. If you are investigating lipid metabolism and utilizing Fasnall as a pharmacological probe, you may have encountered data that contradicts classical Fatty Acid Synthase (FASN) inhibition models. Recent paradigm-shifting metabolomic studies have revealed that Fasnall's primary mechanism of action in vivo and in vitro is heavily driven by unexpected off-target effects—specifically, the potent inhibition of Mitochondrial Complex I.

This guide is designed to help you troubleshoot anomalous data, understand the causality behind these off-target effects, and implement self-validating protocols to ensure the integrity of your metabolic assays.

PART 1: Core Investigator FAQs

Q: Why doesn't exogenous lipid supplementation rescue my cells from Fasnall-induced toxicity? A: If Fasnall were purely a FASN inhibitor, providing cells with exogenous lipids (e.g., dialyzed FBS) should bypass the need for de novo lipogenesis and rescue cell proliferation. However, lipid availability does not mitigate Fasnall cell toxicity (1)[1]. The causality lies in Fasnall's true target: Mitochondrial Complex I. The compound induces an oxidative phosphorylation (OXPHOS) crisis. The resulting energy collapse and NADH accumulation cause cell death independent of lipid starvation.

Q: My LC-MS/MS data shows a depletion of malonyl-CoA and succinate. Isn't a FASN inhibitor supposed to cause their accumulation? A: Yes, a true FASN-specific inhibitor (like GSK2194069) blocks the enzyme directly, leading to a bottleneck that causes upstream substrates like malonyl-CoA and succinate to accumulate. Fasnall, however, acts upstream of FASN by halting the TCA cycle via Complex I inhibition. This halts the generation of acetyl-CoA and malonyl-CoA entirely, leading to their dose-dependent depletion rather than accumulation (1)[1]. It mimics FASN inhibition by starving the enzyme of its precursors.

Q: We observed a sharp increase in ceramides and altered lipid raft composition. Is this an off-target effect? A: Yes. While initial studies attributed Fasnall's anti-neoplastic activity to FASN inhibition, global lipidomics reveal profound off-target lipid remodeling. Fasnall sharply increases ceramides, diacylglycerols, and unsaturated fatty acids, and diverts exogenous palmitate into neutral lipids rather than phospholipids, which contributes to apoptosis (2)[2].

Q: Our murine models are exhibiting transient lethargy immediately post-injection. Is this a sign of neurotoxicity? A: Unlike other Complex I inhibitors (e.g., IACS-010759) that cause painful peripheral neuropathies, Fasnall induces a transient lethargy in mice lasting approximately 30 minutes post-dose (10 mg/kg IP) (1)[1]. This is due to its fast systemic clearance. Mice typically recover without exhibiting long-term stress or pain symptoms.

PART 2: Troubleshooting Guide & Data Presentation

When evaluating the metabolic impact of Fasnall, it is critical to benchmark your findings against a validated FASN inhibitor. Use the following data matrix to determine if your observed phenotype is driven by on-target FASN inhibition or off-target OXPHOS disruption.

Table 1: Differential Metabolic Signatures: True FASN Inhibition vs. Fasnall

Diagnostic ParameterTrue FASN Inhibitor (e.g., GSK2194069)Fasnall TreatmentMechanistic Causality
Malonyl-CoA Levels AccumulationDepletionFasnall halts the TCA cycle, cutting off the supply of precursors upstream of FASN.
Succinate Levels AccumulationDepletionComplex I inhibition by Fasnall directly disrupts TCA cycle flux.
Rescue by Exogenous Lipids Yes (Cell viability restored)No (Remains highly toxic)Fasnall toxicity is driven by an OXPHOS energy crisis, not merely lipid starvation.
NADH / NAD+ Ratio UnchangedSignificantly IncreasedDirect consequence of Mitochondrial Complex I blockade preventing NADH oxidation.
In Vivo Side Effects Generally well-toleratedTransient lethargy (~30 min)Rapid systemic clearance of a Complex I inhibitor crossing the blood-brain barrier.

PART 3: Self-Validating Experimental Protocols

To definitively separate Fasnall's off-target Complex I effects from FASN inhibition, you must deploy a self-validating experimental design. This protocol uses specific isotopic tracers and internal controls to prove causality.

Protocol: 13C-Isotope Tracing and Target Verification via LC-MS/MS

Rationale: By feeding cells[U-13C6] Glucose, we can trace carbon flux through glycolysis, into the TCA cycle, and ultimately into lipogenesis. Including both a true FASN inhibitor (GSK2194069) and a true Complex I inhibitor (Rotenone) alongside Fasnall creates a self-validating system that definitively maps Fasnall's mechanism.

Step 1: Cell Culture and Isotope Labeling

  • Seed BT-474 breast cancer cells (or your preferred line) in 6-well plates and allow adherence for 24 hours.

  • Wash cells twice with PBS to remove residual unlabeled metabolites.

  • Switch media to a customized formulation containing 10 mM [U-13C6] D-glucose and 2 mM [U-13C5] L-glutamine, supplemented with 10% dialyzed FBS (to remove unlabeled polar metabolites).

Step 2: Pharmacological Treatment (The Self-Validating Matrix) Treat parallel wells with the following conditions for 24 hours:

  • Vehicle Control: 0.1% DMSO.

  • Test Compound: Fasnall (10 μM).

  • Positive Control (FASN): GSK2194069 (1 μM) – Validates the signature of true FASN inhibition.

  • Positive Control (Complex I): Rotenone (100 nM) – Validates the signature of OXPHOS inhibition.

Step 3: Polar Metabolite Extraction

  • Rapidly aspirate media and wash cells with ice-cold saline (0.9% NaCl) to halt metabolism.

  • Add 1 mL of extraction solvent (80% LC-MS grade methanol, pre-chilled to -80°C).

  • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 20,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to LC-MS vials and dry under nitrogen gas.

Step 4: LC-MS/MS Analysis & Interpretation

  • Resuspend samples in 50 μL of 50% acetonitrile.

  • Analyze via LC-MS/MS using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Data Interpretation: If Fasnall acts as a Complex I inhibitor, your data will show an exact phenocopy of the Rotenone control (depleted 13C-succinate, elevated NADH) and will diverge entirely from the GSK2194069 control (which will show 13C-malonyl-CoA accumulation).

PART 4: Mechanistic & Workflow Visualizations

To further clarify the causality of these off-target effects, refer to the following pathway and workflow diagrams.

Fasnall_Mechanism Fasnall Fasnall Treatment ComplexI Mitochondrial Complex I (Actual Off-Target) Fasnall->ComplexI Inhibits NADH NADH Accumulation ComplexI->NADH Blocks Oxidation Tox OXPHOS Crisis & Cell Toxicity ComplexI->Tox Energy Crisis TCA TCA Cycle Depletion NADH->TCA Halts Cycle Upstream Acetyl-CoA / Malonyl-CoA Depletion TCA->Upstream Limits Precursors FASN FASN Enzyme (Substrate Starved) Upstream->FASN Mimics FASN Inhibition

Mechanistic workflow illustrating Fasnall's off-target inhibition of Mitochondrial Complex I.

Workflow Step1 Cell Culture + [U-13C6] Glucose Step2 Fasnall vs. GSK2194069 Step1->Step2 Step3 Metabolite Extraction Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Isotopologue Profiling Step4->Step5

Step-by-step experimental workflow for 13C-isotope tracing and LC-MS/MS metabolite profiling.

References

  • Mukha, D., et al. (2024). Identification of Fasnall as a therapeutically effective Complex I inhibitor. Nature Communications / ResearchGate.
  • Alwarawrah, Y., et al. (2016). Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer. Cell Chemical Biology / NIH.
  • Han, W., et al. (2020). Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. Semantic Scholar.

Sources

Reference Data & Comparative Studies

Validation

Redefining Fasnall: A Comparative Guide to Complex I Inhibitors in Cancer Therapy

Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Content Type: Advanced Comparative & Methodological Guide Executive Summary Historically classified as a selective Fatty Acid Synthase...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Content Type: Advanced Comparative & Methodological Guide

Executive Summary

Historically classified as a selective Fatty Acid Synthase (FASN) inhibitor , Fasnall has recently undergone a profound mechanistic reclassification. High-resolution multi-omics profiling has definitively identified Fasnall not as a FASN inhibitor, but as a therapeutically effective Mitochondrial Complex I inhibitor [[1]]([Link]).

As a Senior Application Scientist, I designed this guide to help you navigate this paradigm shift. We will objectively compare Fasnall against legacy Complex I inhibitors, dissect the metabolic signatures that differentiate true FASN inhibition from Complex I inhibition, and provide the self-validating experimental protocols required to accurately profile oxidative phosphorylation (OXPHOS) inhibitors in your own laboratory.

The Mechanistic Pivot: Phenotypic Mimicry via Complex I

The original premise of Fasnall relied on its ability to block de novo lipid synthesis, thereby reducing tumor burden in HER2+ breast cancer models . However, true FASN inhibition produces a very specific metabolic signature: the accumulation of malonyl-CoA, which hydrolyzes into malonate. Malonate is a potent inhibitor of Succinate Dehydrogenase (SDH/Complex II), ultimately driving a massive intracellular accumulation of succinate .

Fasnall deviates entirely from this established pathway. Instead, it directly binds and inhibits Complex I of the mitochondrial electron transport chain (ETC). This blockade prevents the oxidation of NADH to NAD+, leading to severe intracellular NADH accumulation. The elevated NADH/NAD+ ratio allosterically halts the Tricarboxylic Acid (TCA) cycle, depleting critical carbon precursors (such as citrate) required for lipogenesis [[1]]([Link]). Thus, Fasnall mimics FASN inhibition phenotypically (by starving the cell of lipids) while operating through a fundamentally different primary target.

Pathway Fasnall Fasnall ComplexI Mitochondrial Complex I Fasnall->ComplexI Direct Inhibition NADH NADH Accumulation ComplexI->NADH Blocks NADH Oxidation TCA TCA Cycle Depletion NADH->TCA Allosteric Feedback Inhibition Lipogenesis Decreased Lipogenesis (Phenotypic FASN Mimicry) TCA->Lipogenesis Depletes Carbon Precursors (e.g., Citrate)

Mechanism of Fasnall: Complex I inhibition drives NADH buildup, depleting TCA and blocking lipogenesis.

Comparative Analysis: Fasnall vs. Legacy Complex I Inhibitors

Targeting Complex I is a highly validated but notoriously toxic therapeutic strategy. Legacy inhibitors like IACS-010759 demonstrated profound anti-tumor efficacy but failed in clinical trials due to severe neurotoxicity (peripheral neuropathy) and fatal lactic acidosis . Conversely, biguanides like Metformin are safe but lack the acute potency required for OXPHOS-dependent tumor eradication .

Fasnall presents a unique pharmacological window. It aggressively impairs tumor growth in OXPHOS-dependent cancers (e.g., combination therapy-resistant melanoma patient-derived xenografts) without reproducing the neurological side effects characteristic of other Complex I inhibitors . This safety profile is driven by its fast systemic clearance, which prevents the chronic blood-brain barrier penetration and neural accumulation seen with IACS-010759 .

Quantitative Comparison of OXPHOS & FASN Inhibitors
CompoundPrimary TargetNeurological ToxicityClinical / Preclinical StatusKey Metabolic Signature
Fasnall Complex INone observed (Fast systemic clearance)Preclinical (Melanoma PDX)NADH accumulation, TCA depletion
IACS-010759 Complex IHigh (Peripheral neuropathy)Phase 1 (Halted due to toxicity)Severe lactic acidosis, OCR drop
Metformin Complex I (Weak)Very LowFDA Approved (Repurposed)Mild OCR drop, AMPK activation
Rotenone Complex IHigh (Parkinsonian pathology)Tool compound onlyComplete OCR collapse
TVB-2640 FASN (Control)LowPhase 2 (Solid tumors)Malonyl-CoA & Malonate buildup

Experimental Methodologies: Self-Validating Systems for Target Deconvolution

To rigorously distinguish between FASN inhibition and Complex I inhibition, researchers must employ orthogonal, self-validating assays. The following protocols establish direct causality between drug application and primary target engagement.

Protocol 1: Real-Time Bioenergetics (Seahorse XF Cell Mito Stress Test)

Objective: Differentiate direct electron transport chain (ETC) inhibition from downstream metabolic rewiring. Causality: A true FASN inhibitor will not acutely alter oxygen consumption. A Complex I inhibitor will immediately collapse basal Oxygen Consumption Rate (OCR) and eliminate spare respiratory capacity.

Step-by-Step Methodology:

  • Preparation: Seed OXPHOS-dependent cancer cells (e.g., BT-474 or melanoma PDX lines) in a Seahorse XF96 microplate at 20,000 cells/well. Hydrate the sensor cartridge overnight in XF Calibrant at 37°C (non-CO2 incubator).

  • Pre-treatment: Wash cells and replace media with unbuffered XF Base Medium supplemented with 10 mM glucose, 2 mM glutamine, and 1 mM pyruvate.

  • Acute Injection Strategy:

    • Port A: Load Fasnall (final well concentration 5-10 µM) or Vehicle.

    • Port B: Load Oligomycin (1.5 µM) to block ATP synthase.

    • Port C: Load FCCP (1.0 µM) to uncouple the mitochondrial membrane.

    • Port D: Load Rotenone/Antimycin A (0.5 µM) to establish non-mitochondrial OCR.

  • Execution & Analysis: Run the standard Mito Stress Test. Fasnall injection from Port A will cause an immediate, sharp decline in basal OCR, mirroring the effects of Rotenone. This confirms acute Complex I engagement rather than a slow, transcriptionally-driven metabolic shift.

Protocol 2: ¹³C-Isotope Tracing & LC-MS Metabolomics

Objective: Map the intracellular metabolic signature to confirm NADH accumulation and TCA depletion versus malonyl-CoA buildup. Causality: Tracing [U-¹³C]glutamine reveals anaplerotic flux into the TCA cycle. True FASN inhibitors cause ¹³C-succinate pooling (via malonate-induced SDH inhibition). Fasnall causes global depletion of ¹³C-TCA intermediates due to NADH-mediated allosteric feedback inhibition .

Step-by-Step Methodology:

  • Isotope Labeling: Culture cells in custom media containing 4 mM [U-¹³C]glutamine and 10 mM unlabeled glucose for 24 hours to achieve steady-state isotopic enrichment.

  • Drug Exposure: Treat parallel cohorts with Fasnall (10 µM), TVB-2640 (FASN inhibitor control, 1 µM), or DMSO vehicle for 6 hours.

  • Metabolite Quenching & Extraction: Aspirate media, wash rapidly with ice-cold PBS, and quench metabolism by adding -80°C 80% methanol. Scrape cells, centrifuge at 15,000 x g for 10 minutes at 4°C, and collect the supernatant.

  • LC-MS Analysis: Analyze polar extracts using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.

  • Data Interpretation: Quantify the NADH/NAD+ ratio and the fractional enrichment of ¹³C-succinate and ¹³C-citrate. Fasnall-treated cells will exhibit a spiked NADH/NAD+ ratio and depleted ¹³C-TCA pools, confirming it starves the lipogenic pathway via mitochondrial arrest, not FASN binding .

Workflow Cells OXPHOS-dependent Cancer Cells Tracer 13C-Isotope Tracing Cells->Tracer Metabolic Flux Seahorse Seahorse XF Analysis Cells->Seahorse Bioenergetics Metabolomics LC-MS: High NADH, Low TCA Intermediates Tracer->Metabolomics Extraction OCR Acute Drop in Basal OCR Seahorse->OCR Oligo/FCCP Conclusion Complex I Inhibitor Profile Metabolomics->Conclusion Validates OCR->Conclusion Validates

Self-validating experimental workflow to distinguish Complex I inhibition from FASN inhibition.

Conclusion

The reclassification of Fasnall from a FASN inhibitor to a Complex I inhibitor underscores the absolute necessity of rigorous, multi-omic target validation in oncology drug development. By offering potent OXPHOS inhibition combined with rapid systemic clearance, Fasnall circumvents the dose-limiting neurotoxicities of legacy Complex I inhibitors like IACS-010759. For researchers, integrating real-time bioenergetics with isotope tracing ensures that phenotypic mimicry does not obscure true mechanistic targets.

References

  • Mukha, D., et al. "Identification of Fasnall as a therapeutically effective Complex I inhibitor." bioRxiv / PubMed Central (2024). URL:[Link]

  • Molina, J.R., et al. "An inhibitor of oxidative phosphorylation exploits cancer vulnerability." Nature Medicine (2018). URL: [Link]

  • Wheaton, W.W., et al. "Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis." eLife (2014). URL: [Link]

  • Alwarawrah, Y., et al. "Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer." Cell Chemical Biology (2016). URL:[Link]

Sources

Comparative

Validation of Fasnall’s Effect on NADH Accumulation: A Comparative Guide to FASN and Complex I Inhibitors

As a Senior Application Scientist, I frequently encounter discrepancies between a compound's historical classification and its actual intracellular behavior. For years, Fasnall has been widely utilized and commercially m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between a compound's historical classification and its actual intracellular behavior. For years, Fasnall has been widely utilized and commercially marketed as a selective fatty acid synthase (FASN) inhibitor based on early phenotypic studies ()[1]. However, recent rigorous metabolomic validations have prompted a massive paradigm shift in drug development: Fasnall is, in fact, a potent mitochondrial Complex I inhibitor ()[2].

Its anti-tumor efficacy is driven not by direct FASN binding, but by profound NADH accumulation that secondarily mimics FASN inhibition by starving the TCA cycle[2][3]. This guide provides an objective, data-driven comparison between Fasnall and true FASN inhibitors (such as TVB-2640 and GSK2194069), deconstructs the causality behind their distinct metabolic signatures, and provides self-validating experimental protocols to accurately measure NADH accumulation.

Mechanistic Divergence: The "Why" Behind the Phenotype

To understand why Fasnall was initially mischaracterized, we must analyze the metabolic consequences of both pathways. Phenotypically, both mechanisms starve the cell of lipogenic precursors, but their upstream causality is entirely divergent.

True FASN Inhibition (e.g., TVB-2640, GSK2194069)

When FASN is directly inhibited by clinical-stage compounds like TVB-2640 ()[4], its substrate, malonyl-CoA, accumulates[5]. Intracellular hydrolysis of malonyl-CoA generates malonate, a well-known competitive inhibitor of Succinate Dehydrogenase (SDH / Complex II). Consequently, true FASN inhibition is characterized by a massive, dose-dependent accumulation of both malonate and succinate[5].

Complex I Inhibition (Fasnall)

Fasnall blocks the electron transport chain at Complex I[2]. This prevents the oxidation of NADH to NAD+, leading to rapid intracellular NADH accumulation[2]. The resulting high NADH/NAD+ ratio causes product inhibition of key TCA cycle enzymes (such as malate dehydrogenase and


-ketoglutarate dehydrogenase). The TCA cycle arrests, leading to the depletion of succinate, acetyl-CoA, and malonyl-CoA—a signature diametrically opposed to true FASN inhibition[5].

Quantitative Data Presentation: Metabolic Signatures

The following table summarizes the distinct metabolomic signatures observed when comparing Fasnall to validated FASN inhibitors.

Metabolite / MetricTVB-2640 (True FASN Inhibitor)GSK2194069 (True FASN Inhibitor)Fasnall (Complex I Inhibitor)
NADH/NAD+ Ratio BaselineBaselineHighly Elevated
Malonyl-CoA Accumulated (15 to 30-fold)Accumulated (15 to 30-fold)Depleted
Malonate Accumulated (750 to 1500-fold)Accumulated (750 to 1500-fold)Depleted
Succinate Accumulated (7 to 15-fold)Accumulated (7 to 15-fold)Depleted
Primary Target FASNFASNMitochondrial Complex I

Pathway Visualization

G cluster_FASN True FASN Inhibitors (e.g., TVB-2640) cluster_Fasnall Fasnall Mechanism FASN_Inhib FASN Inhibition MalonylCoA Malonyl-CoA Accumulation FASN_Inhib->MalonylCoA Malonate Malonate Accumulation MalonylCoA->Malonate SDH SDH Inhibition Malonate->SDH Inhibits Succinate Succinate Accumulation SDH->Succinate Comp1 Complex I Inhibition NADH NADH Accumulation Comp1->NADH TCA TCA Dehydrogenase Arrest NADH->TCA High NADH/NAD+ Depletion Depletion of TCA Metabolites TCA->Depletion

Divergent metabolic pathways of true FASN inhibitors versus Fasnall-induced Complex I inhibition.

Experimental Validation Protocols: A Self-Validating System

To validate Fasnall's effect on NADH accumulation and distinguish it from true FASN inhibitors, researchers must employ orthogonal mass spectrometry techniques. Relying on standard colorimetric/fluorometric assays (like WST-8) can yield false positives due to off-target redox reactions with the drug itself.

Protocol 1: LC-MS/MS Quantification of the NADH/NAD+ Ratio

Causality: LC-MS/MS provides unambiguous, direct quantification of dinucleotides. Rapid cold quenching is mandatory because NAD+/NADH interconversion happens in milliseconds; standard room-temperature lysis will result in artificial oxidation of NADH, destroying your data integrity.

  • Cell Culture & Treatment: Seed BT-474 breast cancer cells in 6-well plates. Treat with 1 µM Fasnall, 1 µM TVB-2640 (as a negative control for NADH accumulation), or DMSO vehicle for 24 hours.

  • Metabolic Quenching: Aspirate media and immediately submerge cells in -80°C 80% methanol. Note: The extreme cold instantly denatures oxidoreductases, preserving the in vivo redox state.

  • Extraction: Scrape the cells on dry ice, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C. Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a hydrophilic interaction liquid chromatography (HILIC) column coupled to a triple quadrupole (QQQ) mass spectrometer. Causality: HILIC is essential for retaining highly polar dinucleotides like NADH, which would otherwise elute in the void volume on standard C18 columns.

  • Data Processing: Calculate peak area ratios of NADH to NAD+ using Multiple Reaction Monitoring (MRM) mode. Fasnall will demonstrate a >5-fold increase in the NADH/NAD+ ratio, whereas TVB-2640 will maintain baseline ratios.

Protocol 2: Stable Isotope Tracing of TCA Metabolite Depletion

Causality: To definitively prove that NADH accumulation leads to TCA cycle arrest rather than FASN inhibition, we must trace carbon flux.

  • Isotope Labeling: Replace standard culture media with media containing 10 mM[U-13C6]glucose 2 hours prior to drug treatment.

  • Treatment: Add 1 µM Fasnall or 1 µM TVB-2640 for 24 hours.

  • Metabolite Extraction: Follow the cold methanol extraction method described in Protocol 1.

  • Analysis: Measure the fractional enrichment and absolute pool sizes of M+2 and M+4 isotopologues of succinate and malonate via LC-MS/MS.

  • Validation Check: TVB-2640 will show massive accumulation of M+2/M+4 succinate due to SDH inhibition by malonate. Fasnall will show a global reduction in absolute pool sizes of these isotopologues due to upstream TCA cycle arrest driven by NADH accumulation.

References

  • Alwarawrah, Y., Hughes, P., Loiselle, D., Carlson, D. A., Darr, D. B., Karyala, R. V., ... & Haystead, T. A. (2016). Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer. Cell Chemical Biology. URL:[Link]

  • Mukha, D., Dessain, J., O'Connor, S., Pniewski, K., Bertolazzi, F., Patel, J., ... & Schug, Z. T. (2024). Identification of Fasnall as a therapeutically effective Complex I inhibitor. bioRxiv / PubMed Central. URL:[Link]

  • Syed-Abdul, M. M., Parks, E. J., Gaballah, A. H., Bingham, K., Hammoud, H., Kemble, G., ... & Alkhouri, N. (2020). Fatty acid synthase inhibitor TVB-2640 reduces hepatic de novo lipogenesis in males with metabolic abnormalities. Hepatology. URL:[Link]

Sources

Validation

side-by-side comparison of Fasnall and rotenone

An in-depth comparative analysis of metabolic inhibitors requires looking beyond their marketed labels and examining their fundamental impact on cellular bioenergetics. For years, Fasnall was widely classified as a selec...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of metabolic inhibitors requires looking beyond their marketed labels and examining their fundamental impact on cellular bioenergetics. For years, Fasnall was widely classified as a selective Fatty Acid Synthase (FASN) inhibitor, while rotenone has long been the gold standard for mitochondrial Complex I inhibition.

However, recent high-resolution metabolomic profiling has triggered a paradigm shift: Fasnall is, in fact, a potent respiratory Complex I inhibitor[1][2]. This revelation presents a fascinating juxtaposition for drug development professionals. We now have two distinct Complex I inhibitors—one highly lipophilic and neurotoxic (rotenone), and another with fast systemic clearance that exhibits potent anti-tumor efficacy without neurological side effects (Fasnall)[1][3].

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic divergence of these two compounds, provide quantitative benchmarks, and outline self-validating experimental workflows to accurately profile metabolic inhibitors in your own research.

Both Fasnall and rotenone arrest oxidative phosphorylation (OXPHOS), but their systemic and downstream metabolic consequences are radically different.

  • Rotenone (The Classical Disruptor): Rotenone binds to the ubiquinone-binding site of Complex I (NADH:ubiquinone oxidoreductase). By blocking electron transfer from iron-sulfur centers to Coenzyme Q, it causes a massive backup of electrons. This not only depletes cellular ATP but forcefully reduces cellular oxygen into reactive oxygen species (ROS)[4][5]. Because rotenone is highly lipophilic, it easily crosses the blood-brain barrier (BBB), causing targeted oxidative damage to the nigrostriatal dopaminergic pathway—making it a premier tool for modeling Parkinson's disease[3][6].

  • Fasnall (The Repurposed Anti-Tumor Agent): Originally designed as a thiophenopyrimidine FASN inhibitor[7], isotope tracing has revealed that Fasnall actually mimics FASN inhibition by halting the electron transport chain at Complex I[1][2]. This blockade causes an acute accumulation of NADH. The high NADH/NAD+ ratio subsequently stalls the tricarboxylic acid (TCA) cycle, leading to a profound depletion of succinate, acetyl-CoA, and malonyl-CoA[1]. Crucially, Fasnall has rapid systemic clearance, allowing it to starve OXPHOS-dependent tumors (like melanoma and breast cancer) of energy and biomass without inducing the severe neurotoxicity characteristic of rotenone[1][7].

MOA Rotenone Rotenone (Classic Complex I Inhibitor) ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Rotenone->ComplexI High Affinity Binding Fasnall Fasnall (Repurposed Complex I Inhibitor) Fasnall->ComplexI Off-Target Binding Blockade Electron Transfer Blockade (Decreased ATP Production) ComplexI->Blockade ROS Severe ROS Generation & BBB Penetration Blockade->ROS Metabolic NADH Accumulation & TCA Cycle Metabolite Depletion Blockade->Metabolic NeuroTox Dopaminergic Neurotoxicity (Parkinson's Disease Model) ROS->NeuroTox AntiTumor Anti-Tumor Efficacy (Fast Systemic Clearance) Metabolic->AntiTumor

Figure 1: Mechanistic divergence of Rotenone and Fasnall following Complex I inhibition.

Quantitative Data Comparison

To select the appropriate tool compound for your assay, it is critical to compare their pharmacological and physicochemical profiles.

ParameterFasnallRotenone
Primary Target Mitochondrial Complex I (formerly classified as FASN)[1]Mitochondrial Complex I[4]
In Vitro IC50 ~3.71 μM (historical cell-free FASN assay)1.7 – 2.2 μM (Complex I)[5]
Metabolic Signature Depletion of succinate, malonyl-CoA; NADH buildup[1][2]ATP depletion, severe oxidative stress (ROS)[5][6]
BBB Permeability Low / Transient[1]Extremely High (Highly lipophilic)[3]
In Vivo Toxicity Well-tolerated; no severe neurological side effects[1]High neurotoxicity; dopaminergic degeneration[6]
Primary Research Utility Anti-tumor efficacy (Breast cancer, Melanoma)[1][7]Parkinson's disease modeling, mitochondrial dysfunction[5][6]

Self-Validating Experimental Protocols

When evaluating metabolic inhibitors, a single endpoint assay is insufficient. The following protocols are designed as self-validating systems , ensuring that the observed phenotype is causally linked to the specific mechanism of action rather than generalized cytotoxicity.

Protocol A: Real-Time Bioenergetic Profiling (Seahorse XF Assay)

Objective: To dynamically quantify the immediate cessation of mitochondrial respiration induced by rotenone or Fasnall. Causality: Because Complex I is the entry point for electrons into the respiratory chain, its inhibition causes an instantaneous drop in the Oxygen Consumption Rate (OCR). Continuous measurement prevents missing transient metabolic shifts[8].

  • Cell Seeding: Seed target cells (e.g., PC3 or MCF7) at 1.5–2.0 × 10⁴ cells/well in a Seahorse XF96 microplate. Incubate overnight to allow adherence[9].

  • Media Exchange: Wash and replace culture media with unbuffered XF assay media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO₂ incubator for 1 hour.

  • Baseline Measurement: Record basal OCR and Extracellular Acidification Rate (ECAR) for 3 cycles to establish an isotopic steady state.

  • Compound Injection (Validation Step 1): Inject Fasnall (10-50 μM) or rotenone (1-2 μM) via Port A. Causality Check: A sharp decline in OCR confirms the immediate blockade of the electron transport chain[5][8].

  • Orthogonal Validation (Validation Step 2): Inject Antimycin A (Complex III inhibitor) via Port B. Causality Check: If the OCR drops further, the initial compound was only a partial inhibitor. If OCR remains flat, the initial compound achieved complete mitochondrial inhibition.

Protocol B: ¹³C-Glucose Isotope Tracing & LC-MS/MS

Objective: To definitively distinguish between true FASN inhibition and Complex I inhibition (the assay that reclassified Fasnall). Causality: A true FASN inhibitor blocks the conversion of malonyl-CoA to palmitate, causing malonyl-CoA to accumulate. A Complex I inhibitor halts the TCA cycle, causing malonyl-CoA to deplete[1][2].

  • Tracer Incubation: Culture cells in media containing [U-¹³C₆] D-glucose for 24 hours to achieve isotopic steady-state labeling of TCA intermediates.

  • Treatment: Treat parallel cohorts with Vehicle (DMSO), Fasnall (50 μM), and a validated FASN inhibitor (e.g., GSK2194069, 1 μM) for 4 hours[1].

  • Metabolite Extraction: Rapidly quench metabolism by washing cells with ice-cold PBS, followed by the addition of 80% ultra-cold methanol (-80°C). Scrape cells and centrifuge to isolate the metabolite-rich supernatant.

  • LC-MS/MS Analysis: Quantify the M+2 and M+3 isotopologues of malonyl-CoA, succinate, and NADH.

  • Data Interpretation (Self-Validation):

    • GSK2194069 Cohort: Should show an accumulation of ¹³C-labeled malonyl-CoA (confirming FASN inhibition).

    • Fasnall Cohort: Will show a depletion of ¹³C-malonyl-CoA and succinate, alongside an accumulation of NADH, definitively proving its off-target action on Complex I[1][2].

Workflow Seed 1. Seed Cancer Cells (e.g., MCF7, PC3) Treat 2. Parallel Treatment (Fasnall vs. Rotenone vs. GSK2194069) Seed->Treat Assay1 3A. Seahorse XF Assay (Real-Time OCR/ECAR) Treat->Assay1 Assay2 3B. 13C-Glucose Tracing (LC-MS/MS Extraction) Treat->Assay2 Outcome1 Immediate OCR Drop Validates ETC Blockade Assay1->Outcome1 Outcome2 Malonyl-CoA Depletion Proves Complex I vs FASN Target Assay2->Outcome2

Figure 2: Self-validating experimental workflow for distinguishing metabolic inhibitors.

References

  • Wikipedia Contributors. "Rotenone." Wikipedia, The Free Encyclopedia.
  • Heinz, S., et al. "Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation." Scientific Reports / PMC, 2017.
  • Li, Z., et al. "Identification of Fasnall as a therapeutically effective Complex I inhibitor." Nature Metabolism / PMC, 2024.
  • APExBIO. "Rotenone – Mitochondrial Complex I Inhibitor." APExBIO Product Data.
  • Sigma-Aldrich. "Fasnall, ≥98% (HPLC), fatty acid synthase inhibitor." Sigma-Aldrich Product Data.
  • Sherer, T. B., et al. "Mechanism of Toxicity in Rotenone Models of Parkinson's Disease." The Journal of Neuroscience, 2003.
  • ResearchGate. "Identification of Fasnall as a therapeutically effective Complex I inhibitor (Pre-print/Abstract)." ResearchGate, 2024.
  • Alwarawrah, Y., et al. "Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer." Cell Chemical Biology / PMC, 2016.
  • Observable. "Rotenone Dose-Response with Continuous OCR Measurements." Observable HQ.
  • Koundouros, N., et al. "Fatty Acid Synthase Inhibitors Enhance Microtubule-Stabilizing and Microtubule-Destabilizing Drugs in Taxane-Resistant Prostate Cancer Cells." ACS Pharmacology & Translational Science, 2023.

Sources

Comparative

Comparative Neurological Toxicity of Fasnall vs. Classical FASN Inhibitors: A Mechanistic Guide

Executive Summary Fatty Acid Synthase (FASN) is a critical metabolic target in oncology, given its role in driving de novo lipogenesis in rapidly proliferating tumor cells. However, the clinical translation of first-gene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fatty Acid Synthase (FASN) is a critical metabolic target in oncology, given its role in driving de novo lipogenesis in rapidly proliferating tumor cells. However, the clinical translation of first-generation FASN inhibitors has been historically derailed by severe neurological and systemic side effects. This guide provides an objective, data-driven comparison of Fasnall against classical alternatives like C75 and Cerulenin , focusing on their divergent neurotoxic profiles, blood-brain barrier (BBB) penetrance, and target engagement mechanisms.

The Neurological Liability of Classical FASN Inhibition

To understand why early FASN inhibitors failed, we must examine the causality behind their off-target effects. First-generation compounds like C75 are notorious for inducing [1].

The Causality of Hypothalamic Toxicity: When a FASN inhibitor crosses the[2], it enters the hypothalamus—the brain's central metabolic sensor. In the case of C75, the molecule is converted into a C75-CoA adduct[3]. This adduct acts as a potent modulator of Carnitine Palmitoyltransferase 1 (CPT1). By inhibiting FASN and modulating CPT1, malonyl-CoA accumulates in the hypothalamus[4]. The brain interprets this high malonyl-CoA level as a state of extreme energy surplus, which suppresses Neuropeptide Y (NPY) and triggers a severe, starvation-like anorexic response[3].

Fasnall: A Divergent Mechanistic Profile

Fasnall, a thiophenopyrimidine, was originally identified as a selective FASN inhibitor with potent anti-tumor activity in [5]. However, recent chemoproteomic and metabolomic profiling has revealed a critical paradigm shift: Fasnall predominantly acts as a [6] that mimics FASN inhibition via NADH accumulation.

Crucially, despite this dual mechanism, Fasnall avoids central neurotoxicity. It does not induce the hypothalamic CPT1 modulation seen with C75, nor does it reproduce the motor deficits or neurodegeneration typically associated with other Complex I inhibitors[6],[7]. This is attributed to its fast systemic clearance and distinct tissue distribution profile, which prevents toxic accumulation in the CNS[6].

Comparative Data: FASN Inhibitor Profiles

The following table summarizes the quantitative and qualitative differences between key FASN inhibitors:

InhibitorPrimary Target(s)BBB Penetrance / CNS ExposureNeurological / Off-Target Side EffectsClinical Status
C75 FASN, CPT1 (agonist/modulator)HighSevere anorexia, >30% weight loss, sympathetic activationPreclinical (Halted)
Cerulenin FASNModerate to HighGeneral neurotoxicity, poor chemical stabilityPreclinical
Fasnall FASN, Complex ILow / Rapid ClearancePreserved feeding behavior, no motor deficitsPreclinical
TVB-2640 (Denifanstat) FASN (

-ketoacyl reductase)
LowWell-tolerated, no significant anorexiaPhase II/III Clinical

Visualizing the Mechanistic Divergence

Mechanism C75 Classical Inhibitors (e.g., C75) BBB BBB Penetration & Hypothalamic Entry C75->BBB CPT1 C75-CoA Formation CPT1 Modulation BBB->CPT1 Anorexia Severe Anorexia & Weight Loss CPT1->Anorexia Fasnall Fasnall Fasnall->BBB Bypasses Axis Target Tumor Target Engagement (FASN / Complex I) Fasnall->Target Clearance Fast Systemic Clearance No Hypothalamic CPT1 Effect Target->Clearance Safe Preserved Feeding Behavior Clearance->Safe

Mechanistic divergence of neurological side effects between classical FASN inhibitors and Fasnall.

Self-Validating Experimental Protocol: Assessing Hypothalamic Toxicity

To objectively evaluate the neurotoxic liability of novel metabolic inhibitors, researchers must utilize a self-validating system. The protocol below links behavioral phenotypes (feeding) directly to biochemical markers (hypothalamic malonyl-CoA) to definitively prove or disprove central toxicity[4],[3].

Step 1: Baseline Acclimation (Days 1-3) House wild-type C57BL/6 mice individually in Comprehensive Lab Animal Monitoring System (CLAMS) metabolic cages. Establish a 72-hour baseline for cumulative food intake,


 consumption, and ambulatory activity.

Step 2: Compound Administration (Day 4) Divide the cohort into three groups: Vehicle control, C75 (30 mg/kg, i.p. positive control)[1], and Fasnall (50 mg/kg, i.p.)[8].

Step 3: Real-Time Behavioral Tracking (Days 4-6) Continuously monitor feeding behavior post-injection. Causality Check: C75-treated mice will exhibit a >90% reduction in food intake within 2-24 hours due to central CPT1 modulation[1]. Fasnall-treated mice should exhibit feeding curves statistically indistinguishable from the vehicle group.

Step 4: Hypothalamic Tissue Extraction (Day 7) Euthanize the subjects via cervical dislocation to prevent anesthesia-induced metabolic shifts. Rapidly microdissect the hypothalamus and flash-freeze the tissue in liquid nitrogen to preserve labile CoA-esters.

Step 5: LC-MS/MS Quantification & Validation Extract tissue metabolites and quantify malonyl-CoA and inhibitor-CoA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). System Validation: If anorexia is observed without hypothalamic malonyl-CoA accumulation, the toxicity is peripheral (e.g., gastrointestinal distress). If both anorexia and high malonyl-CoA are present (as with C75), the BBB has been breached, confirming central neurotoxicity[2]. Fasnall will show neither, validating its systemic safety profile[6].

Protocol Step1 1. Baseline Acclimation (Metabolic Cages) Step2 2. Compound Administration (Fasnall vs. C75 vs. Vehicle) Step1->Step2 Step3 3. Real-Time CLAMS (Food Intake & Locomotion) Step2->Step3 Step4 4. Hypothalamic Extraction (Tissue Isolation) Step3->Step4 Step5 5. LC-MS/MS Quantification (Malonyl-CoA & CPT1) Step4->Step5

Step-by-step experimental workflow for validating FASN inhibitor-induced hypothalamic toxicity.

References

  • Title: Identification of Fasnall as a therapeutically effective Complex I inhibitor Source: bioRxiv / Nature Communications URL: [Link]

  • Title: Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer Source: Cell Chemical Biology URL: [Link]

  • Title: C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Fatty acid synthase - Modern tumor cell biology insights into a classical oncology target Source: Pharmacology & Therapeutics URL: [Link]

  • Title: Emerging targets in lipid metabolism for cancer therapy Source: Nature Reviews Cancer / PMC URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Fasnall (benzenesulfonate)

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Fasnall (benzenesulfonate), a potent fatty acid synthase (FASN) inhibitor used in preclinical research.[1][] Adherence to t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Fasnall (benzenesulfonate), a potent fatty acid synthase (FASN) inhibitor used in preclinical research.[1][] Adherence to these protocols is essential not only for laboratory safety but also for ensuring environmental stewardship and regulatory compliance. The procedures outlined below are designed to be a self-validating system, grounded in established chemical safety principles and an understanding of the compound's specific properties.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. Fasnall (benzenesulfonate) is a complex organic salt. While some supplier safety data sheets (SDS) do not classify the substance as hazardous under the Globally Harmonized System (GHS), this often pertains to the small quantities supplied for research.

A conservative approach is always recommended. The benzenesulfonate moiety is structurally related to linear alkylbenzene sulfonates (LAS), a class of compounds known to be environmental pollutants with significant aquatic toxicity.[3][4] Although LAS are subject to aerobic biodegradation, the process can be slow, and metabolites may persist in the environment.[3][5][6] Therefore, all Fasnall waste must be treated as potentially hazardous to the environment and must not be discharged into sanitary sewers.

Table 1: Chemical and Physical Properties of Fasnall (benzenesulfonate)

PropertyValueSource(s)
Chemical Name 5,6-dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-thieno[2,3-d]pyrimidin-4-amine, monobenzenesulfonate[1]
CAS Number 2187367-11-7[1]
Molecular Formula C₁₉H₂₂N₄S • C₆H₆O₃S[1][]
Molecular Weight 496.6 g/mol [1][]
Appearance White to beige solid powder
Solubility Soluble in DMSO and DMF (e.g., 10-30 mg/mL)[1]

Causality of Hazard Concern: The primary disposal concern stems from the benzenesulfonate component and the complex heterocyclic amine structure. Such molecules can interfere with aquatic ecosystems. The precautionary principle dictates that we handle it as an environmental hazard, preventing its entry into waterways where it could have long-lasting adverse effects.[7]

Pre-Disposal Procedures: In-Lab Handling and Waste Segregation

Proper disposal begins with correct handling and segregation at the point of generation. This prevents cross-contamination and ensures that waste is managed through the appropriate disposal stream.

A. Personal Protective Equipment (PPE)

Always handle Fasnall powder and solutions with the following minimum PPE:

  • Nitrile gloves

  • Safety glasses or goggles

  • A properly buttoned lab coat

B. Waste Stream Segregation

The cardinal rule for Fasnall disposal is segregation . Never mix Fasnall waste with general trash or pour solutions down the drain. Three primary waste streams should be considered:

  • Solid Chemical Waste: For unused or expired Fasnall powder, and materials grossly contaminated with the solid.

  • Contaminated Labware/Debris: For items with trace contamination, such as weigh boats, pipette tips, and wipes.

  • Liquid Chemical Waste: For solutions of Fasnall dissolved in solvents like DMSO or DMF.

C. Preparing a Waste Container

  • Select an Appropriate Container: Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) wide-mouth bottle.

  • Labeling is Critical: The container must be labeled clearly before any waste is added. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "Fasnall (benzenesulfonate) "

    • An accumulation start date.

    • Associated hazards (Precautionary: "Environmental Hazard / Aquatic Toxin").

Step-by-Step Disposal Protocols

Follow these methodical steps to ensure safe and compliant disposal of all forms of Fasnall waste.

Protocol 1: Disposal of Unused/Expired Solid Fasnall
  • Work in a Contained Area: Conduct this procedure in a chemical fume hood or on a designated bench area covered with absorbent paper to contain any potential spills.

  • Transfer the Solid: Carefully use a spatula to transfer the unwanted Fasnall powder from its original vial into your pre-labeled solid hazardous waste container.

  • Rinse and Dispose of Original Vial: Rinse the empty vial three times with a small amount of a suitable solvent (e.g., ethanol or acetone). Dispose of the solvent rinsate into a designated non-halogenated solvent waste container. The triple-rinsed vial can then typically be disposed of in the appropriate glass waste container.

  • Seal and Store: Securely close the solid waste container. Store it in a designated satellite accumulation area until it is ready for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol 2: Disposal of Contaminated Labware and Debris
  • Collect at Point of Use: Immediately place all contaminated disposables (e.g., gloves, weigh paper, pipette tips, absorbent pads) into the designated solid hazardous waste container for Fasnall.

  • Avoid Overfilling: Do not overfill the container. Ensure it can be sealed safely without compacting the contents.

  • Rationale: Segregating even trace-contaminated materials is crucial. While the amount of active compound on a single pipette tip is small, the cumulative effect from an entire lab can be significant. This practice upholds the principle of minimizing chemical release into the environment.

Protocol 3: Disposal of Fasnall Solutions (in DMSO, DMF, etc.)
  • NEVER Drain Dispose: Solutions containing Fasnall must never be poured down the sink. Solvents like DMSO can facilitate the transport of chemicals through plumbing systems and are not effectively removed by standard wastewater treatment.[5]

  • Identify the Correct Liquid Waste Stream: Dispose of Fasnall solutions into your laboratory's designated "Non-Halogenated Solvent Waste " or a similarly labeled container. Ensure compatibility with other wastes in the container.

  • Document Contents: If your lab maintains a log for its solvent waste container, be sure to add "Fasnall (benzenesulfonate)" and the estimated quantity to the list of contents. This is a regulatory requirement and provides vital information for the final disposal facility.

Disposal Workflow and Regulatory Framework

The disposal of any laboratory chemical is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] A chemical waste is considered hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9]

Fasnall is not explicitly listed. Based on its known properties, it does not exhibit ignitability, corrosivity, or reactivity. However, its potential for aquatic toxicity means it should be managed as if it meets the Toxicity characteristic to ensure the highest level of environmental protection.[7] The following diagram outlines the decision-making process for its proper disposal.

Fasnall_Disposal_Workflow start Generation of Fasnall Waste waste_type Identify Waste Type start->waste_type solid Unused/Expired Solid or Grossly Contaminated Items waste_type->solid Solid solution Solution in Solvent (e.g., DMSO, DMF) waste_type->solution Liquid trace Trace-Contaminated Labware (Gloves, Tips, Wipes) waste_type->trace Trace solid_container Place in Labeled 'Solid Hazardous Waste' Container for Fasnall solid->solid_container liquid_container Collect in Labeled 'Non-Halogenated Solvent Waste' Container solution->liquid_container trace->solid_container decon Decontaminate Work Area with 70% Ethanol solid_container->decon no_drain CRITICAL: NEVER Pour Down Drain liquid_container->no_drain liquid_container->decon decon_waste Dispose of Cleaning Wipes in Solid Hazardous Waste Container decon->decon_waste store Store Sealed Container in Designated Satellite Accumulation Area decon_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs

Sources

Handling

Personal protective equipment for handling Fasnall (benzenesulfonate)

An In-Depth Guide to Personal Protective Equipment for Handling Fasnall (Benzenesulfonate) Authored by a Senior Application Scientist As researchers and drug development professionals, our work with novel chemical entiti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling Fasnall (Benzenesulfonate)

Authored by a Senior Application Scientist

As researchers and drug development professionals, our work with novel chemical entities like Fasnall, a potent Fatty Acid Synthase (FASN) inhibitor, pushes the boundaries of science.[1][2] This progress, however, demands an unwavering commitment to safety. This guide provides a detailed framework for the safe handling of Fasnall benzenesulfonate (CAS Number: 2187367-11-7), focusing on the selection and use of appropriate Personal Protective Equipment (PPE).[1]

While a comprehensive Safety Data Sheet (SDS) for Fasnall is not widely available, its chemical structure—a complex amine salt of benzenesulfonic acid—provides critical clues to its potential hazards.[1][] The benzenesulfonate component is known to cause skin, eye, and respiratory irritation.[4][5][6][7][8] Furthermore, benzenesulfonic acid itself is corrosive, capable of causing tissue damage on contact.[9][10] Therefore, a conservative and diligent approach to PPE is not just recommended; it is essential.

This document synthesizes established safety protocols for related chemical classes with field-proven insights to ensure you can manage the risks associated with this compound effectively.

Hazard Profile and Risk Assessment: The "Why" Behind the PPE

Before any handling, a thorough risk assessment is paramount. Based on the known hazards of benzenesulfonates, Fasnall should be treated as a hazardous substance with the following potential risks:

Hazard Type Description Primary Exposure Route Supporting Evidence Source
Serious Eye Irritation Assumed to cause serious irritation and potential damage upon direct contact.Splash, airborne powderSodium Benzenesulfonate is a known eye irritant.[4][5][6][11]
Skin Irritation / Corrosion Expected to cause skin irritation. The parent acid is corrosive, suggesting a risk of more severe damage with prolonged contact.Direct contact, spillsBenzenesulfonic acid is corrosive.[9] Sodium Benzenesulfonate causes skin irritation.[4][5][6][8]
Respiratory Irritation Inhalation of the fine powder or aerosolized solution may cause respiratory tract irritation.InhalationBenzenesulfonates may cause respiratory irritation.[4][5][8]
Acute Oral Toxicity Classified as harmful if swallowed based on data for analogous compounds.[12]IngestionAccidental ingestion of similar materials may be harmful.[4]

Understanding these risks is the foundation for selecting PPE that provides a reliable barrier against each potential route of exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist. It is a systematic process designed to mitigate the specific risks identified. The following protocol outlines the minimum required PPE for handling Fasnall in a laboratory setting.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Standard safety glasses are insufficient. The risk of splash or airborne powder necessitates a higher level of protection.

  • Primary Protection: Wear well-fitting chemical splash goggles that form a seal around the eyes. This is critical to protect against splashes from all angles and fine particulates.

  • Secondary Protection: For all procedures involving liquids or significant quantities of powder (e.g., initial weighing, solution preparation), supplement goggles with a face shield . A face shield protects the entire face from splashes but does not provide adequate protection against vapors or fine dust on its own.[13][14]

Skin and Body Protection: An Impermeable Barrier

Fasnall's potential for skin irritation and the corrosivity of its parent acid demand robust skin protection.

  • Gloves: Standard lightweight latex or vinyl examination gloves are not appropriate for handling hazardous chemicals.[13]

    • Selection: Use chemical-resistant gloves such as nitrile or neoprene. Always check the manufacturer's compatibility charts.

    • Technique: Employ a double-gloving technique, especially during compounding and administration.[13] Wear the inner glove under your gown cuff and the outer glove over the cuff to protect the wrist area.

    • Integrity: Before use, always inspect gloves for any signs of degradation or punctures. Change gloves frequently and immediately if you suspect contamination.

  • Protective Clothing: A standard cotton lab coat will not prevent penetration by chemical splashes.

    • Selection: Wear a disposable polyethylene-coated polypropylene gown or a similar fluid-resistant material.[13] This provides an effective barrier against splashes and is easily removed in case of a spill.

    • Use: Gowns should be fully fastened and removed before leaving the laboratory area. They should be disposed of after each use or if known to be contaminated.

Respiratory Protection: Controlling Inhalation Exposure

The primary method for controlling inhalation exposure is through engineering controls.

  • Primary Control: Always handle solid Fasnall and prepare solutions inside a certified chemical fume hood . This captures airborne particles at the source.

  • Secondary Control: If a fume hood is not available for a specific procedure, a NIOSH-approved respirator is required.

    • For Powders: A half-mask or full-facepiece respirator with P100 (HEPA) particulate filters is necessary.

    • For Vapors/Organic Solvents: If working with solutions where vapors are a concern (e.g., in DMSO or DMF), use a respirator equipped with organic vapor cartridges in addition to P100 filters.[14]

    • Important Note: A standard N95 filtering facepiece (dust mask) is not sufficient as it does not protect against chemical vapors or provide a seal against fine powders as effectively as a fitted respirator.[13]

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Protection Type cluster_2 Required PPE Start Handling Fasnall? Assess_Risk Identify Hazards: - Eye Irritation - Skin Irritation - Respiratory Irritation Start->Assess_Risk Eye_Face Eye/Face Protection Assess_Risk->Eye_Face Skin_Body Skin/Body Protection Assess_Risk->Skin_Body Respiratory Respiratory Protection Assess_Risk->Respiratory Goggles_Shield Chemical Splash Goggles + Face Shield Eye_Face->Goggles_Shield Gloves_Gown Double Nitrile/Neoprene Gloves + Coated Gown Skin_Body->Gloves_Gown Hood_Respirator Fume Hood or NIOSH Respirator (P100/OV) Respiratory->Hood_Respirator Proceed Proceed with Work Goggles_Shield->Proceed Gloves_Gown->Proceed Hood_Respirator->Proceed

Caption: PPE selection workflow for handling Fasnall.

Operational and Disposal Plans

Proper PPE is only effective when integrated into safe operational and disposal procedures.

Safe Handling and Storage Plan
  • Preparation: Before handling, ensure a chemical spill kit is readily accessible. Designate a specific area within the fume hood for the procedure.

  • Weighing: Conduct all weighing of solid Fasnall on-site within a ventilated balance enclosure or in the chemical fume hood to contain dust.

  • Solution Preparation: Prepare all solutions within the fume hood. Add the solid slowly to the solvent to avoid splashing.

  • Storage: Store Fasnall in its original, tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C and desiccated. Store away from incompatible materials like strong oxidizing agents.[4]

  • Hygiene: After handling, and before leaving the lab, remove all PPE and wash hands thoroughly with soap and water.[4]

Chemical Waste Disposal Plan

All waste generated from handling Fasnall must be treated as hazardous chemical waste.

  • Solid Waste: Collect excess solid Fasnall, contaminated weigh boats, and any contaminated absorbent materials from spills in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused or waste solutions containing Fasnall in a sealed, labeled, and appropriate hazardous liquid waste container. Do not pour down the drain.

  • Contaminated PPE: All used gloves, gowns, and other disposable items are considered contaminated. Place them in a designated hazardous waste bag or container immediately after use. Do not dispose of them in the regular trash.

  • Final Disposal: All hazardous waste must be disposed of through your institution's licensed Environmental Health and Safety (EHS) department.[6][15] Follow all local, state, and federal regulations.[4][16]

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Waste Segregation & Disposal Start Prepare for Work (Don PPE, Prep Fume Hood) Weigh Weigh Solid in Hood Start->Weigh Prepare_Solution Prepare Solution in Hood Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Solid_Waste Dispose of Solid Waste & Contaminated Materials Experiment->Solid_Waste Liquid_Waste Dispose of Liquid Waste Experiment->Liquid_Waste End_Work End of Work (Decontaminate Area, Doff PPE) Experiment->End_Work EHS_Pickup Store in Satellite Accumulation Area for EHS Disposal Solid_Waste->EHS_Pickup Liquid_Waste->EHS_Pickup PPE_Waste Dispose of Contaminated PPE PPE_Waste->EHS_Pickup End_Work->PPE_Waste

Caption: Workflow for handling and disposal of Fasnall.

By integrating this expert-level PPE protocol with meticulous operational procedures, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your invaluable research.

References

  • Title: T-0902611 benzenesulfonate MSDS Source: DC Chemicals URL: [Link]

  • Title: NIOSH: Use proper PPE with chemo agents Source: Clinician.com URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: Chemical Hazards Emergency Medical Management (CHEMM) URL: [Link]

  • Title: Sodium benzenesulfonate | C6H5NaO3S Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: NIOSH Recommendations for Chemical Protective Clothing Source: Centers for Disease Control and Prevention (CDC) Archive URL: [Link]

  • Title: SAFETY DATA SHEET - Sodium C10-13 Alkyl Benzenesulfonate Source: Alliance National URL: [Link]

  • Title: Comprehensive Guide to PPE in the Chemical Industry Source: Uniprotect URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET - BENZENE SULPHONIC ACID Source: Oxford Lab Fine Chem URL: [Link]

  • Title: SAFETY DATA SHEET - Sodium benzenesulphonate Source: Sigma-Aldrich URL: [Link]

  • Title: Material Safety Data Sheet - Methyl benzenesulfonate, 99% Source: Cole-Parmer URL: [Link]

  • Title: Safety data sheet Source: BASF URL: [Link]

  • Title: Protective Gear for Chemical Handling Must-Have Equipment Source: SAMS Solutions URL: [Link]

  • Title: Personal Protective Equipment (PPE) - Benzene Source: BP URL: [Link]

  • Title: Safety Data Sheet - N-(4-chlorobenzenesulfonyl)benzamide Source: Angene Chemical URL: [Link]

  • Title: Benzene - IDLH Source: NIOSH, Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: 29 CFR § 1910.1028 - Benzene Source: U.S. Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fasnall (benzenesulfonate)
Reactant of Route 2
Reactant of Route 2
Fasnall (benzenesulfonate)
© Copyright 2026 BenchChem. All Rights Reserved.